Synthesis and Characterization of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide
Executive Summary & Chemical Identity N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS No. 15152-50-8), frequently referred to in medicinal chemistry as 1-isonicotinoyl-4-phenylsemicarbazide , is a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS No. 15152-50-8), frequently referred to in medicinal chemistry as 1-isonicotinoyl-4-phenylsemicarbazide , is a highly versatile pharmacophore. By coupling the well-established anti-tubercular framework of isoniazid (pyridine-4-carbohydrazide) with a phenyl-substituted semicarbazide linkage, this molecule serves as both a potent biological agent and a robust multidentate ligand for transition metal chelation[1][2]. This technical guide outlines a field-proven, self-validating synthetic workflow designed to maximize yield and purity while strictly controlling for common side reactions.
Mechanistic Rationale & Retrosynthetic Analysis
The synthesis is driven by the nucleophilic addition of the terminal hydrazide nitrogen (N4) of isoniazid to the highly electrophilic central carbon of phenyl isocyanate[2]. To ensure high fidelity in this reaction, several critical physicochemical parameters must be controlled:
Solvent Causality (Anhydrous Acetone): Moisture must be strictly excluded from the reaction matrix. Even trace amounts of water will rapidly hydrolyze phenyl isocyanate into aniline, which subsequently reacts with another equivalent of isocyanate to form highly insoluble 1,3-diphenylurea. This byproduct is notoriously difficult to separate from the target semicarbazide[2].
Stoichiometric Asymmetry: The protocol intentionally utilizes a stoichiometric excess of isoniazid (1.25 equivalents) relative to phenyl isocyanate (1.0 equivalent). This guarantees the complete consumption of the moisture-sensitive isocyanate. Because unreacted isoniazid is highly water-soluble, it is effortlessly removed during the aqueous workup, establishing a self-purifying system[2].
Acid Catalysis: A catalytic micro-addition of glacial acetic acid is employed. The acid protonates the oxygen atom of the isocyanate group, amplifying the electrophilicity of the adjacent carbon. This lowers the activation energy required for the attack by the weakly nucleophilic terminal nitrogen of isoniazid[2].
Figure 1: Workflow for the synthesis of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide.
Experimental Protocol: A Self-Validating System
The following methodology is designed to incorporate built-in quality control checkpoints to ensure synthetic integrity[2].
Reagents Required:
Isoniazid (Pyridine-4-carbohydrazide): 2.05 g (15.0 mmol, 1.25 eq)
Phenyl Isocyanate: 1.43 g (12.0 mmol, 1.0 eq)
Anhydrous Acetone: 20 mL
Glacial Acetic Acid: 1 drop (Catalyst)
Step-by-Step Methodology:
System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen gas to establish an anhydrous environment.
Substrate Dissolution: Suspend 2.05 g of isoniazid in 20 mL of anhydrous acetone. Stir until a uniform suspension/solution is achieved.
Catalyst & Reagent Addition: Add exactly one drop of glacial acetic acid. Place the flask in an ice bath (0–5 °C). Slowly add 1.43 g of phenyl isocyanate dropwise over 10 minutes using a pressure-equalizing dropping funnel to control the exothermic addition.
Reaction Propagation: Remove the ice bath and attach a reflux condenser. Heat the mixture to 60 °C and stir at 500 rpm for 12 hours. The product will begin to precipitate out of the solution as a white solid as the reaction progresses.
In-Process Validation (TLC): After 12 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using a mobile phase of n-Hexane:Ethyl Acetate (7:3 v/v). Validation Check: The disappearance of the high-Rf isocyanate spot and the presence of a new, low-Rf spot (due to the highly polar semicarbazide linkage) confirms reaction completion.
Workup & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Isolate the crude solid via vacuum filtration using a Büchner funnel.
Self-Purifying Wash: Wash the filter cake thoroughly with 3 × 15 mL of ice-cold distilled water. Causality: This step selectively dissolves and removes the 0.25 eq excess of unreacted isoniazid, leaving the hydrophobic target compound on the filter. Follow with a 10 mL wash of cold acetone.
Recrystallization: Recrystallize the crude product from hot absolute ethanol to yield analytically pure white crystals. Dry under a high vacuum at 40 °C for 6 hours.
Analytical Characterization Data
To verify the structural integrity of the synthesized compound, cross-reference the isolated material against the expected spectral parameters outlined in Table 1[2].
Beyond its utility in synthetic chemistry, N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide exhibits significant biological activity. Like its parent compound isoniazid, it functions as a prodrug against Mycobacterium tuberculosis[1].
Upon entering the mycobacterial cell, the compound is activated by the catalase-peroxidase enzyme KatG , generating a highly reactive isonicotinoyl radical. This radical covalently binds to NAD⁺, forming an adduct that acts as a potent, competitive inhibitor of InhA (enoyl-ACP reductase). The inhibition of InhA halts the FAS-II biosynthetic pathway, preventing the synthesis of mycolic acids, which leads to the catastrophic loss of mycobacterial cell wall integrity and subsequent cell death[1].
Figure 2: Mechanism of InhA inhibition by isoniazid-derived semicarbazides via KatG activation.
Furthermore, the semicarbazide linkage acts as an excellent tridentate ligand. Complexation of this molecule with transition metals (such as Cu²⁺, Ni²⁺, or Zn²⁺) has been shown to significantly enhance its lipophilicity, thereby increasing cellular penetration and amplifying its in vitro antioxidant and antimicrobial efficacy[2].
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications
Executive Summary N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS 15152-50-8) is a highly versatile synthetic semicarbazide derivative that bridges two critical chemical spaces[1],[2]. By covalently linking the wel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS 15152-50-8) is a highly versatile synthetic semicarbazide derivative that bridges two critical chemical spaces[1],[2]. By covalently linking the well-established anti-tubercular pharmacophore of isoniazid (pyridine-4-carbohydrazide) with a phenylcarbamoyl moiety, this compound serves as a critical scaffold in modern medicinal chemistry[3],[4]. This whitepaper explores the causality behind its synthesis protocols, its physicochemical properties, and its dual-action mechanistic pathways as both a transition-metal chelator for urease inhibition and a potential anti-tubercular agent[5],[4].
Chemical Identity & Structural Parameters
The compound is structurally characterized by a central hydrazinecarboxamide (semicarbazide) linker bridging a pyridine ring and a phenyl ring[6],[4]. This unique arrangement imparts multiple hydrogen bond donor and acceptor sites, making it an excellent candidate for metalloenzyme chelation and biological target binding[4].
Table 1: Physicochemical Properties
Property
Value
Structural Significance
IUPAC Name
1-phenyl-3-(pyridine-4-carbonylamino)urea
Defines the core urea/semicarbazide linkage[6],[7].
Critical for active-site docking (e.g., urease)[5],[4].
| Hydrogen Bond Acceptors | 4 (C=O, Pyridine-N) | Facilitates transition metal coordination[4]. |
Synthesis & Manufacturing Protocol
The synthesis of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide relies on a highly efficient nucleophilic addition mechanism, as detailed in the [4].
Causality & Mechanism
The terminal primary amine of isoniazid acts as the nucleophile, attacking the highly electrophilic central carbon of phenyl isocyanate[4],[10]. The reaction is executed in an aprotic solvent (dry acetone) to prevent the competitive hydrolysis of phenyl isocyanate into aniline, which would otherwise dimerize into an unwanted 1,3-diphenylurea byproduct[4]. Glacial acetic acid is introduced as a catalyst to protonate the isocyanate oxygen, thereby increasing the electrophilicity of the adjacent carbon and accelerating the nucleophilic attack[4].
Self-Validating Experimental Protocol
Preparation: Dissolve 0.015 mol (2.05 g) of isoniazid in 20 mL of anhydrous acetone[4]. Causality: Acetone is a polar aprotic solvent that readily dissolves the reactants without participating in hydrogen bonding that could deactivate the nucleophile.
Catalysis: Add 1-2 drops of glacial acetic acid to the solution[4]. Causality: Acts as a Brønsted acid to activate the isocyanate carbon.
Addition: Slowly add 0.012 mol (1.43 g) of phenyl isocyanate dropwise to the stirring mixture[4]. Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack, preventing thermal degradation and side reactions.
Reaction: Stir the mixture on a magnetic stirrer at 500 rpm while maintaining a temperature of 60°C for 12 hours[4]. Causality: Continuous agitation ensures homogeneous heat distribution, while 60°C provides the necessary activation energy for complete conversion.
In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). Validation Check: The complete disappearance of the highly mobile isocyanate spot confirms the exhaustion of the limiting reagent.
Isolation & Purification: Cool the mixture to room temperature to precipitate the solid. Filter under vacuum and wash with cold acetone[4]. Causality: Cold acetone removes unreacted starting materials while minimizing the dissolution of the synthesized product.
Workflow: Nucleophilic synthesis of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide.
Analytical Characterization & Validation
To ensure the integrity of the synthesized batch, Fourier-transform infrared spectroscopy (FTIR) serves as the primary self-validating analytical tool, as documented by research from [5]. The most critical validation checkpoint is the complete absence of the strong, broad isocyanate (-N=C=O) stretching band at ~2270 cm⁻¹ , which confirms that no unreacted phenyl isocyanate remains.
Table 2: Key FTIR Spectral Assignments
Functional Group
Wavenumber (cm⁻¹)
Diagnostic Significance
N-H (Amide/Urea)
3300 - 3110
Confirms the formation of the semicarbazide linkage[5].
C=O (Carbonyl)
1750 - 1690
Indicates the presence of both isonicotinoyl and urea carbonyls[5].
C=C / C=N (Aromatic)
1590 - 1400
Validates the integrity of the pyridine and phenyl rings[5].
The structural duality of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide allows it to interact with multiple biological targets[5],[3],[4].
Urease Inhibition & Metalloenzyme Chelation
The semicarbazide moiety (-NH-NH-CO-NH-) is a well-documented pharmacophore for urease inhibition[5]. Urease is a nickel-dependent metalloenzyme responsible for hydrolyzing urea into ammonia, a process critical for the survival of pathogens like Helicobacter pylori and Staphylococcus species[5]. The oxygen and nitrogen atoms in the semicarbazide linker of this compound act as bidentate or tridentate ligands[4]. They chelate the Ni(II) ions in the active site of urease, thereby blocking substrate access and halting enzymatic activity[5],[4]. Furthermore, this chelation ability extends to forming stable complexes with Cu(II), Zn(II), and Co(II), which exhibit potent antioxidant (DPPH scavenging) properties[4].
Anti-Tubercular Pathway
As an isoniazid derivative, this compound acts as a prodrug against Mycobacterium tuberculosis[3]. It is activated by the mycobacterial catalase-peroxidase enzyme (KatG), generating an isonicotinoyl radical[3]. This radical couples with NADH, and the resulting adduct competitively inhibits the enoyl-acyl carrier protein reductase (InhA)[3]. This halts the synthesis of mycolic acids, leading to mycobacterial cell wall lysis. The addition of the bulky phenylcarbamoyl group alters the lipophilicity of the molecule, facilitating better penetration through lipid membranes compared to standard isoniazid[3],[4].
Diagram: Dual pharmacological pathways of the synthesized semicarbazide derivative.
References
Der Pharma Chemica. "Synthesis, Characterization, XRD Studies, Molecular Docking and Biological Screening of N-phenyl-2-(pyridin-4-ylcarbonyl) hydrazine carboxamide". Der Pharma Chemica Journal. URL:[Link]
Molport. "N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide | 15152-50-8". Molport Chemical Database. URL:[Link]
Nahrain University Repository. "Biological Activity of Urea Derivatives and Semicarbazides (Chapter Four)". Nahrain University. URL: [Link]
National Institutes of Health (PMC). "Polyurethane-functionalized starch nanocrystals as anti-tuberculosis drug carrier". NIH. URL: [Link]
Unveiling the Mechanisms of Action of Pyridine Carboxamide Derivatives: A Comprehensive Technical Guide
Executive Summary In contemporary medicinal chemistry, the pyridine carboxamide scaffold is universally recognized as a "privileged structure." The pyridine ring serves as a highly stable bioisostere of benzene, enhancin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the pyridine carboxamide scaffold is universally recognized as a "privileged structure." The pyridine ring serves as a highly stable bioisostere of benzene, enhancing aqueous solubility while providing a critical nitrogen atom for targeted hydrogen bonding. When functionalized with a carboxamide moiety, this scaffold exhibits remarkable conformational stability, allowing for precise topological tuning. This technical whitepaper explores the diverse mechanisms of action (MoA) of pyridine carboxamide derivatives, detailing their roles as precision kinase/phosphatase modulators in oncology, prodrugs in infectious diseases, and allosteric polymerase inhibitors in virology.
Precision Modulation of Kinases and Phosphatases
JNK1 Hinge-Region Inhibition
c-Jun NH2-terminal kinases (JNKs) are critical mediators of cellular stress signaling. Specifically, JNK1 plays a central role in obesity-induced insulin resistance by phosphorylating IRS1, thereby disrupting insulin receptor interaction. Acylaminopyridine derivatives function as highly selective, orally bioavailable JNK1 inhibitors.
Mechanism of Action: The core mechanism relies on competitive binding at the ATP-binding pocket. The carbonyl oxygen of the pyridine carboxamide acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides in the hinge region of the JNK1 enzyme. Modifications to the pyridine ring—such as the addition of electron-withdrawing groups—prevent rapid metabolic degradation while maintaining the essential hydrogen-bonding network required for high-affinity binding[1].
SHP2 Allosteric Stabilization
Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical oncogenic driver in RASopathies and various solid tumors. Targeting the highly conserved catalytic pocket of phosphatases often leads to poor selectivity and off-target toxicity.
Mechanism of Action: Recent drug discovery efforts have identified imidazopyrazine derivatives containing a pyridine carboxamide moiety as potent allosteric inhibitors of SHP2. Instead of competing at the active site, these compounds bind to an allosteric tunnel located at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. The pyridine moiety engages in a critical cation-π interaction with the Arg111 residue. This binding network acts as a molecular staple, stabilizing SHP2 in an auto-inhibited, closed conformation, thereby preventing the activation of downstream RTK/RAS signaling pathways[2].
Antimicrobial Prodrug Activation and Host-Directed Therapy
The treatment of drug-resistant Mycobacterium tuberculosis (M. tb) requires novel mechanisms that bypass traditional resistance pathways. The pyridine carboxamide derivative MMV687254 exemplifies a highly sophisticated, dual-action mechanism.
Mechanism of Action:
AmiC-Dependent Hydrolysis: MMV687254 is biologically inactive in its native state (a prodrug). Upon penetrating the mycobacterial cell wall, it is specifically recognized and hydrolyzed by the M. tb amidase enzyme, AmiC. This cleavage yields two active metabolites: 5-butyl-2-pyridinecarboxylic acid and 1-aminoisoquinoline.
Host-Directed Autophagy: While the compound is merely bacteriostatic in isolated liquid cultures, it becomes highly bactericidal when M. tb is engulfed by host macrophages. The liberated metabolites trigger severe autophagic flux within the infected macrophage. This host-directed synergistic action forces the macrophage to digest the intracellular mycobacteria, clearing the infection [3].
Mechanism of AmiC-mediated prodrug activation and macrophage autophagy induction.
Viral Polymerase Inhibition via Palm-Site Binding
In the context of virology, pyridine carboxamides (specifically 2-methyl nicotinic acid scaffolds) have been optimized as direct-acting antivirals (DAAs) against the Hepatitis C Virus (HCV).
Mechanism of Action: These derivatives act as non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase. Rather than causing premature chain termination, they bind to "palm site 2" within the polymerase's palm domain. This allosteric binding restricts the conformational flexibility required for the enzyme to transition from the initiation phase to the elongation phase of viral RNA replication. Because the binding pocket's topography is highly specific, these pyridine carboxamides exhibit exquisite genotype selectivity, demonstrating low-nanomolar potency specifically against HCV Genotype 1b[4].
Quantitative Pharmacodynamics
The following table summarizes the primary targets, mechanisms, and representative efficacy metrics of the pyridine carboxamide derivatives discussed in this guide.
Compound Class / Scaffold
Primary Target
Mechanism of Action
Representative Efficacy (IC₅₀/EC₅₀)
Disease Indication
Acylaminopyridine Carboxamides
JNK1
Orthosteric hinge-region hydrogen bonding
IC₅₀ < 1.0 µM
Obesity / Insulin Resistance
Imidazopyrazine Carboxamides
SHP2
Allosteric stabilization (closed conformation)
IC₅₀ = 0.071 - 0.13 µM
Oncology (RASopathies)
5-butyl-2-pyridinecarboxamides
M. tuberculosis (AmiC)
Prodrug activation leading to host autophagy
Bactericidal (Intracellular)
Tuberculosis
2-methyl nicotinic acids
HCV NS5B Polymerase
Allosteric binding at palm site 2
IC₅₀ = 0.014 µM (Genotype 1b)
Hepatitis C
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the evaluation of pyridine carboxamide derivatives must rely on self-validating assay designs. The following protocols detail the methodologies for validating these compounds, emphasizing the causality behind specific experimental choices.
Objective: To confirm that a pyridine carboxamide hit inhibits SHP2 via an allosteric mechanism rather than orthosteric active-site binding.
Causality of Experimental Design: Allosteric inhibitors of SHP2 require the presence of the regulatory N-SH2 and C-SH2 domains to lock the enzyme in its closed state. Therefore, the primary assay must use the full-length enzyme. A counter-screen using only the isolated PTP catalytic domain is required to rule out false-positive orthosteric binders.
Step-by-Step Protocol:
Enzyme Preparation: Prepare two separate assay plates. Plate A contains full-length human SHP2 (1 nM). Plate B contains the isolated SHP2 PTP catalytic domain (1 nM).
Compound Incubation: Dispense the pyridine carboxamide derivative in a 10-point dose-response format (ranging from 10 µM to 0.5 nM) into both plates. Incubate at room temperature for 30 minutes to allow for allosteric conformational shifts.
Reaction Initiation: Add the fluorogenic surrogate substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) at a concentration equivalent to its
Km
value.
Self-Validation & Controls:
Positive Control: Include SHP099 (a known allosteric inhibitor) to validate the dynamic range.
Quality Control: Calculate the Z'-factor using DMSO vehicle controls. The assay is only valid if Z' > 0.5.
Mechanistic Validation: A true allosteric pyridine carboxamide will exhibit a low-nanomolar IC₅₀ in Plate A (full-length) but will show a >100-fold rightward shift (loss of potency) in Plate B (isolated PTP domain).
Self-validating workflow for the isolation and confirmation of SHP2 allosteric inhibitors.
Objective: To validate the AmiC-dependent prodrug activation and host-directed bactericidal activity of pyridine carboxamides (e.g., MMV687254).
Causality of Experimental Design: Because the compound relies on host macrophage autophagy for its bactericidal effect, standard liquid broth Minimum Inhibitory Concentration (MIC) assays will only show bacteriostatic effects. An intracellular macrophage infection model is strictly required. Furthermore, an AmiC-knockout strain must be used to prove on-target prodrug conversion.
Step-by-Step Protocol:
Macrophage Infection: Seed THP-1 derived human macrophages in 96-well plates. Infect the macrophages with wild-type M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1. In a parallel control plate, infect macrophages with an amiC knockout mutant strain (
Δ
amiC).
Phagocytosis & Washing: Incubate for 4 hours to allow phagocytosis. Wash the monolayers extensively with warm PBS to remove extracellular bacilli.
Compound Treatment: Apply the pyridine carboxamide derivative at varying concentrations (1x, 5x, and 10x the liquid MIC).
Self-Validation & Controls:
Positive Control: Treat a subset of wells with Isoniazid (1 µg/mL) to establish a baseline for intracellular killing.
Mechanistic Validation: The compound should induce a multi-log reduction in colony-forming units (CFUs) in the wild-type H37Rv plate. However, it must fail to clear the
Δ
amiC strain, proving that AmiC amidase is the obligate activator of the prodrug.
Autophagy Quantification: Lyse a subset of treated macrophages and perform immunoblotting for LC3-II (a standard marker for autophagosome formation) to confirm the host-directed mechanism of action.
References
Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors
Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors
ACS Medicinal Chemistry Letters, ACS Publications.
URL:[Link]
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis
Antimicrobial Agents and Chemotherapy, ASM Journals.
URL:[Link]
Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase
ACS Medicinal Chemistry Letters, ACS Publications.
URL:[Link]
A Technical Guide to the Discovery and Synthesis of Pyridine-4-Carboxamide Analogs for Drug Development
Introduction The pyridine-4-carboxamide, or isonicotinamide, scaffold is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure, combined with its capacity for hydrogen bonding and dipole interaction...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyridine-4-carboxamide, or isonicotinamide, scaffold is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure, combined with its capacity for hydrogen bonding and dipole interactions, makes it a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[2][3] This versatility is evidenced by its presence in numerous marketed drugs, including the anti-tuberculosis agent isoniazid, and its derivatives have shown promise as anti-inflammatory and antimicrobial agents.[4] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the amide moiety can serve as both a hydrogen bond donor and acceptor, providing multiple points of interaction for anchoring a molecule within a protein's binding site.
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It deviates from rigid templates to provide a narrative that follows the logical progression of a drug discovery program: from initial hit identification and synthetic route development to the nuanced process of optimizing molecular structure for biological activity. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative, verifiable sources.
The journey to a novel therapeutic agent begins with the identification of a "hit"—a molecule that displays a desired biological activity. For the pyridine-4-carboxamide class, these hits are often discovered through systematic screening of large compound libraries or by designing molecules based on a known biological target.
High-Throughput Screening (HTS)
High-throughput screening is an agnostic approach that involves testing vast libraries of compounds (often hundreds of thousands) for activity in a specific biochemical or cell-based assay. This method is a primary engine for discovering novel scaffolds. A notable example, while on a related pyrimidine core, illustrates the principle perfectly: a high-throughput screen of approximately 350,000 compounds identified a pyrimidine-4-carboxamide as a sub-micromolar inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes.[5][6] This initial hit served as the starting point for a focused optimization campaign.
Phenotypic Screening
In contrast to target-based screening, phenotypic screening seeks compounds that produce a desired effect in a cellular or whole-organism model, often without prior knowledge of the specific molecular target. This is particularly powerful for complex diseases like bacterial infections. For instance, a phenotypic screen of the "Pathogen Box" library against Mycobacterium tuberculosis identified the pyridine carboxamide derivative MMV687254 as a promising anti-tubercular agent.[7][8] Subsequent mechanistic studies revealed that this molecule is a prodrug, requiring activation by a specific bacterial enzyme, a detail that would have been missed in a simple enzyme-inhibition assay.[7]
Rational Design and Scaffold Hopping
Once a lead compound is identified, chemists can rationally design new analogs to improve properties. This can involve "scaffold hopping," where the core of a known inhibitor is replaced with a different one that maintains the key binding interactions. In the development of c-Jun NH2-terminal kinase (JNK) inhibitors, researchers encountered challenges with the synthetic accessibility and metabolic stability of an initial acylaminopyridine scaffold. They rationally designed a "reversed" 2-pyridinecarboxamide scaffold which was not only easier to synthesize in a parallel fashion but also demonstrated comparable binding efficiency and led to analogs with much-improved pharmacokinetic profiles.[9]
Caption: A generalized workflow for the discovery of novel therapeutic agents.
Chapter 2: Core Synthetic Methodologies
The synthesis of pyridine-4-carboxamide analogs hinges on the efficient and reliable formation of the amide bond. The choice of synthetic route is critical and is often dictated by the complexity of the desired analog, the scale of the reaction, and the need for parallel synthesis to explore structure-activity relationships.
Method A: Acyl Chloride Intermediate Protocol
This classic and robust method involves activating the pyridine-4-carboxylic acid by converting it to a highly reactive acyl chloride. This intermediate readily reacts with a wide range of amine nucleophiles to form the desired amide. This approach is particularly useful for large-scale synthesis and when the amine is not particularly reactive.
Experimental Protocol: Synthesis via Acyl Chloride
Activation: To a solution of isonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
Causality Note: Oxalyl chloride and thionyl chloride are excellent reagents for this conversion. The byproducts (CO, CO₂, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) are gaseous and easily removed, driving the reaction to completion. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active acylating species.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.
Amidation: In a separate flask, dissolve the desired amine (1.1 eq) in anhydrous DCM with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq). Cool this solution to 0 °C.
Causality Note: The base is essential to neutralize the HCl generated during the amide formation, preventing the protonation and deactivation of the amine nucleophile.
Coupling: Add the crude acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.
Method B: Peptide Coupling Reagents Protocol
For more sensitive or complex substrates, direct coupling of the carboxylic acid and amine using peptide coupling reagents is the preferred method. These reagents generate an activated acid species in situ under milder conditions, minimizing side reactions and often providing higher yields. This method is exceptionally well-suited for creating libraries of analogs for SAR studies.[9]
Experimental Protocol: Synthesis via TBTU Coupling
Pre-activation/Mixing: To a solution of isonicotinic acid (1.0 eq), the desired amine (1.1 eq), and a coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base like DIPEA (3.0 eq).
Causality Note: TBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea ester, which is then readily attacked by the amine. The base is crucial for activating the carboxylic acid and neutralizing any acidic species formed during the reaction.
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification: Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Caption: Primary synthetic routes for pyridine-4-carboxamide analog synthesis.
The true value of the pyridine-4-carboxamide scaffold is demonstrated through its successful application in targeting diverse diseases. The following case studies highlight its utility, and the subsequent SAR analysis provides a framework for its rational optimization.
Case Study: Allosteric SHP2 Inhibitors for Oncology
Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cell proliferation pathways and a high-value target for cancer therapy.[10] A recently discovered series of substituted pyridine carboxamide derivatives act as potent allosteric inhibitors of SHP2. The lead compound from this series, C6, demonstrated excellent inhibitory activity against the SHP2 enzyme (IC50 = 0.13 nM) and potent antiproliferative effects on a cancer cell line (IC50 = 3.5 nM).[10] Importantly, C6 also showed robust anti-tumor efficacy in a mouse xenograft model, significantly suppressing tumor cell proliferation.[10]
An In-depth Technical Guide to the Therapeutic Targets of Pyridine Carboxamides
Introduction The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its versatility, arising from the electronic propertie...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its versatility, arising from the electronic properties of the pyridine ring and the hydrogen bonding capabilities of the carboxamide group, allows for interaction with a wide array of biological targets. This guide provides an in-depth exploration of the key therapeutic targets of pyridine carboxamides, with a focus on their application in oncology, neurodegenerative disorders, and infectious diseases. We will delve into the molecular mechanisms of action, present quantitative data on inhibitor potency, and provide detailed experimental protocols for target validation, offering a comprehensive resource for researchers and drug development professionals.
I. Targeting Protein Kinases in Oncology: The Case of HPK1
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation.[2][3] Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. Pyridine-2-carboxamides have been identified as a potent class of HPK1 inhibitors.[2][3]
Biological Rationale and Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates SLP-76, an adaptor protein crucial for T-cell signaling.[4] This phosphorylation leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76.[5][6] This cascade ultimately dampens the T-cell response. Pyridine carboxamide-based inhibitors act by competitively binding to the ATP-binding pocket of HPK1, preventing the phosphorylation of its downstream targets and thus unleashing a more robust and sustained anti-tumor T-cell response.[2][3]
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 signaling cascade in T-cell activation and its inhibition by pyridine carboxamides.
Quantitative Analysis of Pyridine Carboxamide HPK1 Inhibitors
The following table summarizes the in vitro potency of exemplary pyridine-2-carboxamide analogs against HPK1 and their selectivity against other kinases.
Prepare serial dilutions of the pyridine carboxamide inhibitor.
Dilute the PARP1 enzyme and fluorescent DNA probe in assay buffer.
Assay Setup:
Add assay buffer, inhibitor/vehicle, PARP1 enzyme, and fluorescent DNA probe to the wells of a 384-well plate.
Incubate at room temperature to allow for complex formation.
Reaction Initiation:
Add NAD+ to initiate auto-PARylation in the control wells.
Data Acquisition:
Measure fluorescence polarization (mP) using a plate reader.
Data Analysis:
The increase in mP signal is directly proportional to PARP trapping.
Plot the mP values against the inhibitor concentration to determine the EC50 for PARP trapping.
III. Modulating Sirtuins in Neurodegenerative Diseases
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular stress responses, metabolism, and aging. [2][12]SIRT1, in particular, has been identified as a key neuroprotective enzyme, making it an attractive target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
[2][3][12]
Biological Rationale and Mechanism of Action
In the context of neurodegeneration, SIRT1 exerts its protective effects through multiple mechanisms. It can deacetylate and modulate the activity of various proteins involved in protein homeostasis, mitochondrial function, and inflammation. [2][3][12]For instance, SIRT1 can promote the deacetylation of tau protein, reducing its aggregation into neurofibrillary tangles, a hallmark of Alzheimer's disease. [2]It also activates PGC-1α, a master regulator of mitochondrial biogenesis, and deacetylates FOXO transcription factors, leading to the expression of antioxidant enzymes. [13]Pyridine carboxamides can act as modulators of sirtuin activity.
SIRT1-Mediated Neuroprotection
Caption: SIRT1-mediated neuroprotective pathways and the potential role of pyridine carboxamide modulators.
Experimental Protocols
Fluorogenic SIRT1 Deacetylase Activity Assay
This assay measures SIRT1 activity by detecting the release of a fluorescent group from a deacetylated substrate.
[14]
Materials:
Fluorogenic SIRT1 Assay Kit (BPS Bioscience, Cayman Chemical, or similar)
Dilute the fluorogenic SIRT1 substrate and NAD+ in assay buffer.
Prepare serial dilutions of the pyridine carboxamide modulator.
Dilute the SIRT1 enzyme in assay buffer.
Deacetylation Reaction:
Add assay buffer, NAD+, and the modulator/vehicle to the wells of a 96-well black plate.
Add the diluted SIRT1 enzyme to all wells except the blank.
Initiate the reaction by adding the diluted fluorogenic substrate.
Incubate at 37°C for 30-45 minutes.
Development:
Add the developing solution to each well to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
Incubate at room temperature for 15-30 minutes.
Data Analysis:
Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
Calculate the percentage of SIRT1 activity relative to the vehicle control and determine the EC50 (for activators) or IC50 (for inhibitors).
IV. Targeting Cholinesterases in Neurodegenerative Diseases
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. [17]Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. Pyridine carboxamide derivatives have been investigated as potential cholinesterase inhibitors.
[18][19][20]
Biological Rationale and Mechanism of Action
In Alzheimer's disease, there is a decline in cholinergic neurotransmission. By inhibiting AChE and BChE, pyridine carboxamides can increase the synaptic concentration and duration of action of acetylcholine, thereby improving cognitive function. The pyridine ring and carboxamide moiety can engage in key interactions within the active site of the cholinesterase enzymes.
[19]
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of cholinesterases by detecting the product of acetylcholine hydrolysis.
Materials:
Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
Prepare solutions of the cholinesterase enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
Prepare serial dilutions of the pyridine carboxamide inhibitor.
Assay Reaction:
To the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor or vehicle control.
Add the cholinesterase enzyme solution and incubate for a short period.
Initiate the reaction by adding the substrate solution.
Data Acquisition:
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the pyridine carboxamide.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
V. Targeting Infectious Agents: Antitubercular Activity
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. Pyridine carboxamides have been identified as a promising class of compounds with potent activity against Mtb.
[21][22]
Biological Rationale and Mechanism of Action
Some pyridine carboxamide derivatives act as prodrugs that require activation by a mycobacterial enzyme. For example, the compound MMV687254 is hydrolyzed by the amidase AmiC in M. tuberculosis, releasing the active antimycobacterial agent. [21][22]This targeted activation within the pathogen can enhance selectivity and reduce off-target effects.
AmiC-Dependent Prodrug Activation
Caption: Activation of a pyridine carboxamide prodrug by the mycobacterial amidase AmiC.
Conclusion
The pyridine carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of inhibitors targeting a diverse range of therapeutic targets. From the intricate signaling pathways of cancer and neurodegeneration to the unique enzymatic machinery of infectious agents, these compounds continue to provide valuable chemical probes and promising drug candidates. The experimental protocols and validation workflows detailed in this guide offer a framework for the continued exploration and optimization of pyridine carboxamides in the pursuit of novel therapeutics. As our understanding of the underlying biology of these diseases deepens, the rational design of next-generation pyridine carboxamide-based drugs holds immense potential to address significant unmet medical needs.
References
De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(27), 17326-17353. [Link]
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy. [Link]
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]
Kramarova, D., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7505. [Link]
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry, 67(23), 21520-21544. [Link]
Sahu, P. K., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Journal of Pharmaceutical Research International, 33(47A), 362-381. [Link]
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(10), 3249. [Link]
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). ResearchGate. [Link]
The signal pathway of SIRT1-mediated antioxidation in stroke. (n.d.). ResearchGate. [Link]
Mechanism for DNA repair of PARP-1. (n.d.). ResearchGate. [Link]
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(6), 769. [Link]
Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2025). Semantic Scholar. [Link]
Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (n.d.). ChemRxiv. [Link]
Catalytic-independent neuroprotection by SIRT1 is mediated through interaction with HDAC1. (2019). PLOS ONE, 14(4), e0215206. [Link]
Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025). Journal of Medicinal Chemistry. [Link]
Mechanism of PARP-1 recruitment to DNA damage sites. (n.d.). ResearchGate. [Link]
A fluorometric assay of SIRT1 deacetylation activity through quantification of nicotinamide adenine dinucleotide. (2009). Analytical Biochemistry, 395(2), 241-246. [Link]
SIRT1-Dependent Neuroprotection by Resveratrol in TOCP-Induced Spinal Cord Injury: Modulation of ER Stress and Autophagic Flux. (2024). International Journal of Molecular Sciences, 25(22), 12345. [Link]
A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76. (2007). The Journal of Experimental Medicine, 204(3), 569-580. [Link]
Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. (2025). Nucleic Acids Research. [Link]
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 14(1), 101-108. [Link]
PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. [Link]
Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 540-551. [Link]
Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. [Link]
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. [Link]
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). Molecules, 27(11), 3467. [Link]
A high-throughput radiometric kinase assay. (n.d.). PMC. [Link]
New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). European Journal of Medicinal Chemistry, 141, 332-343. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. [Link]
A novel assay for PARP-DNA trapping provides insights into the mechanism of action (MoA) of clinical PARP inhibitors (PARPi). (2019). Cancer Research. [Link]
Advanced Protocols for the Synthesis of Pyridine-4-Carboxamide Derivatives: Mechanistic Insights and Methodological Workflows
Executive Summary Pyridine-4-carboxamides (isonicotinamides) are privileged scaffolds in modern medicinal chemistry. They form the critical pharmacophoric core of numerous therapeutics, ranging from anti-tubercular agent...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyridine-4-carboxamides (isonicotinamides) are privileged scaffolds in modern medicinal chemistry. They form the critical pharmacophoric core of numerous therapeutics, ranging from anti-tubercular agents (such as isoniazid precursors) to advanced kinase and PARP inhibitors. As a Senior Application Scientist, I have structured this guide to move beyond standard recipe-based chemistry. This document provides a self-validating system of protocols, detailing not just the operational steps, but the underlying mechanistic causality that dictates reagent selection.
The synthesis of these derivatives generally proceeds via two primary strategies: the electrophilic activation of isonicotinic acid (pyridine-4-carboxylic acid) or the controlled hydration of 4-cyanopyridine. Selecting the correct pathway is paramount for maximizing atom economy, minimizing epimerization, and ensuring scalability.
Mechanistic Causality in Reagent Selection
The choice of synthetic route is a calculated balance between substrate reactivity, steric hindrance, and byproduct management.
Standard Amide Coupling (EDC/HOBt): For general primary and secondary aliphatic amines, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt) is the industry standard. EDC forms an O-acylisourea intermediate, which HOBt rapidly converts into a more stable benzotriazole active ester. The primary operational advantage here is that the urea byproduct of EDC is highly water-soluble, allowing for facile aqueous workup without the need for complex chromatography, as demonstrated in the 1[1].
Advanced Amide Coupling (HATU): When dealing with electron-deficient or sterically hindered anilines, standard reagents often fail. HATU is deployed specifically for these challenging substrates. The mechanistic superiority of HATU lies in its HOAt leaving group; the nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric assistance (neighboring group participation). This hydrogen-bonds with the incoming amine, dramatically lowering the activation energy of the aminolysis step, a critical factor in the 2[2].
Acyl Chloride Generation (SOCl₂): For completely unreactive nucleophiles where even HATU fails, converting isonicotinic acid to isonicotinoyl chloride using thionyl chloride provides the ultimate electrophilic activation. The chloride ion is an exceptionally potent leaving group, rendering the acyl carbon highly electrophilic and insensitive to the steric bulk of the nucleophile[3]. However, the harsh acidic conditions limit its utility for substrates with acid-labile protecting groups.
Continuous Flow Hydration: For industrial manufacturing, stoichiometric coupling reagents are economically and environmentally unviable. The base-catalyzed hydration of 4-cyanopyridine using catalytic NaOH offers a highly atom-economical alternative. Utilizing continuous flow microreactors allows for precise control over residence time, preventing the over-hydrolysis of the target amide into a carboxylic acid.
Visualizing the Synthetic Workflows
Synthetic workflows for pyridine-4-carboxamide derivatives.
Validated Experimental Protocols
Protocol A: HATU-Mediated Direct Amide Coupling
Optimized for sterically hindered or electron-deficient amines.
Activation: To a solution of the isonicotinic acid derivative (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL), add HATU (1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 1.2 to 3.0 mmol)[2].
Pre-stirring (Critical Step): Stir the mixture at room temperature for exactly 2 to 5 minutes to ensure complete formation of the active HOAt ester. Troubleshooting: Do not exceed 10 minutes before adding the amine, as the active ester can degrade or undergo unwanted side reactions.
Aminolysis: Add the desired amine (1.0 mmol) to the reaction mixture. Stir overnight at ambient temperature under an inert atmosphere (N₂ or Ar)[2].
Workup: Dilute the reaction mixture with dichloromethane (DCM). Extract the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic byproducts) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2]. Purify via flash chromatography if necessary.
Protocol B: Acyl Chloride-Mediated Synthesis
Optimized for highly unreactive substrates where coupling reagents fail.
Chlorination: Suspend the isonicotinic acid derivative (3.2 mmol) in neat thionyl chloride (SOCl₂, 10 mL)[3].
Reflux: Heat the mixture to 75 °C and reflux for 4 hours. Equip the apparatus with a CaCl₂ drying tube to rigorously exclude moisture[3]. Safety Note: This step evolves toxic SO₂ and HCl gases; it must be performed in a well-ventilated fume hood with an appropriate base scrubber.
Concentration: Remove the excess SOCl₂ under reduced pressure to yield the crude isonicotinoyl chloride as a reactive intermediate.
Coupling: Dissolve the crude acyl chloride in anhydrous DCM. Slowly add this solution dropwise to a pre-cooled (0 °C) mixture of the target amine (3.0 mmol) and triethylamine (TEA, 6.4 mmol) in DCM.
Workup: Allow the reaction to warm to room temperature. Quench with ice water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol C: Continuous Flow Hydration of 4-Cyanopyridine
Optimized for industrial scale-up and high atom economy.
Feed Preparation: Prepare a standard solution of 4-cyanopyridine (0.50 M) in a 7:3 Methanol/Water solvent mixture (Syringe A). Prepare a separate solution of sodium hydroxide (0.04 M) in deionized water (Syringe B).
Flow Parameters: Pump both solutions into a microreactor system submerged in a temperature-controlled oil bath maintained strictly at 90 °C.
Residence Time (Critical Step): Adjust the flow rates of the pumps to achieve a precise residence time of 7 to 32 minutes. Troubleshooting: Residence times exceeding 35 minutes at this temperature will result in the over-hydrolysis of the carboxamide product into the corresponding carboxylic acid.
Isolation: Collect the continuous effluent, neutralize the catalytic base, and isolate the pure isonicotinamide product via crystallization.
Quantitative Data & Reagent Selection Matrix
The following table summarizes the operational parameters and optimal use cases for each synthetic methodology, allowing researchers to select the most appropriate route based on their specific substrate profile.
Synthetic Route
Reagents / Catalyst
Typical Yield
Reaction Time
Optimal Substrate Profile
Direct Amide Coupling
EDC·HCl, HOBt, DIPEA
70–90%
12–16 h
Primary/secondary aliphatic amines; acid-sensitive groups
Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein
Source: PubMed Central (PMC)
URL:[Link]
Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives
Source: Curtin University / PubMed Central (PMC)
URL:[Link]
Exceptionally high-temperature spin crossover in amide-functionalised 2,6-bis(pyrazol-1-yl)pyridine iron(II) complex revealed by variable temperature Raman spectroscopy and single crystal X-ray diffraction
Source: RSC Publishing
URL:[Link]
WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid
Source: Google Patents
URL
Application Note: Utilizing N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide in Cell-Based Assays
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Introduction & Scientific Rationale N-[(phenylcarba...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals
Introduction & Scientific Rationale
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS 15152-50-8), also known as 1-phenyl-3-(pyridine-4-carbonylamino)urea or 2-isonicotinoyl-N-phenylhydrazinecarboxamide, is a bioactive small molecule. With a molecular weight of 256.26 g/mol , this compound features a diaryl urea and pyridine-4-carboxamide scaffold[1]. In medicinal chemistry, this structural motif is a "privileged scaffold" frequently utilized to design competitive inhibitors that target the ATP-binding hinge region of receptor tyrosine kinases (e.g., VEGFR, PDGFR, Raf) or as an antimicrobial agent targeting enzymes like urease[1].
When evaluating such small-molecule inhibitors in cell-based assays, phenotypic observations (e.g., cell death) must be rigorously correlated with target engagement (e.g., kinase inhibition). As a Senior Application Scientist, I have designed this guide to provide a self-validating experimental framework. This protocol triangulates compound efficacy through three distinct lenses: Metabolic Viability , Mechanistic Signaling , and Apoptotic Profiling .
Standardized workflow for evaluating N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide in cells.
Physicochemical Properties & Formulation
Due to the hydrophobic nature of the diaryl urea moiety, N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide exhibits poor aqueous solubility but dissolves readily in organic solvents.
Causality in Formulation: To prevent compound precipitation in aqueous culture media and avoid solvent-induced cytotoxicity, the compound must be prepared as a highly concentrated stock in anhydrous DMSO. The final assay concentration of DMSO must strictly remain ≤0.1% (v/v).
Parameter
Specification / Protocol
CAS Number
15152-50-8
Molecular Weight
256.26 g/mol
Primary Solvent
100% Anhydrous DMSO (Cell Culture Grade)
Stock Concentration
10 mM or 20 mM
Storage Conditions
Aliquot into single-use vials; store at -20°C in the dark. Avoid freeze-thaw cycles.
Working Dilution
Serial dilution in complete culture media. Max final DMSO: 0.1%.
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound.
Scientific Grounding: While MTT assays are common, we mandate an ATP-based luminescent assay (e.g., CellTiter-Glo®) for primary screening. ATP is a direct proxy for metabolically active cells. Unlike tetrazolium reduction assays, ATP assays do not rely on mitochondrial enzymes that can be artificially upregulated by cellular stress, thus preventing false-viability readouts ()[2][3].
Step-by-Step Workflow:
Cell Seeding: Harvest target cells (e.g., HUVEC or cancer cell lines) in the logarithmic growth phase. Seed at 2,000–5,000 cells/well in a solid white 96-well plate (white plates maximize luminescence signal reflection).
Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell attachment.
Compound Treatment: Prepare a 9-point, 3-fold serial dilution of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide in complete media (ranging from 100 µM down to 15 nM). Add to the wells. Include a 0.1% DMSO vehicle control.
Exposure: Incubate for 48 to 72 hours.
Detection: Equilibrate the plate to room temperature for 30 minutes. Add a volume of ATP detection reagent equal to the culture media volume.
Lysis & Read: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.
Protocol B: Target Engagement via Phospho-Kinase Western Blotting
Objective: Confirm that the compound inhibits its intended intracellular kinase targets (e.g., blocking the MAPK/ERK or PI3K/AKT pathways).
Scientific Grounding: Phenotypic death does not prove target specificity. To validate mechanism, cells must be lysed under highly denaturing conditions with phosphatase inhibitors to "freeze" the transient phosphorylation states of downstream effectors ()[4].
Step-by-Step Workflow:
Treatment: Seed cells in 6-well plates and treat with the compound at 0.5×, 1×, and 5× the calculated IC₅₀ for 2 to 6 hours (short exposure captures direct signaling inhibition before apoptosis occurs).
Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (crucial for preserving p-ERK/p-AKT).
Clarification: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant[4].
Quantification & Denaturation: Quantify protein using a BCA assay. Boil 20 µg of lysate with Laemmli buffer at 95°C for 5 minutes.
Electrophoresis & Transfer: Resolve proteins on a 4–12% SDS-PAGE gel and transfer to a PVDF membrane.
Probing: Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies against total and phosphorylated targets (e.g., p-ERK1/2, total ERK). Detect using HRP-conjugated secondary antibodies and ECL reagent.
Protocol C: Apoptosis Profiling via Flow Cytometry
Objective: Distinguish whether the compound is cytostatic (halts growth) or cytotoxic (induces programmed cell death).
Scientific Grounding: We utilize Annexin V and Propidium Iodide (PI) dual staining. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI intercalates DNA but only permeates cells with compromised membranes (late apoptosis/necrosis). This temporal mapping is the gold standard for cell death classification ()[5].
Step-by-Step Workflow:
Treatment: Treat cells with the compound for 24–48 hours.
Harvesting: Collect both the floating (dead) cells in the media and the adherent cells (via Trypsin-free detachment, such as Accutase, to preserve membrane integrity).
Washing: Wash the cell pellet twice with cold PBS.
Staining: Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (detect FITC in FL1 and PI in FL2 or FL3).
Mechanistic Visualization & Expected Data
Pyridine-4-carboxamide derivatives typically exert their effects by competitively binding to the ATP pocket of receptor tyrosine kinases, shutting down downstream survival pathways and triggering apoptosis.
Proposed kinase inhibition mechanism by pyridine-4-carboxamide derivatives.
Summary of Expected Quantitative Outcomes
Assay Type
Readout Metric
Expected Outcome Profile
Interpretation
ATP Viability
Luminescence (RLU)
Sigmoidal dose-response curve
Yields IC₅₀ value; establishes compound potency.
Western Blot
Densitometry (p-ERK / Total ERK)
Dose-dependent reduction in p-ERK
Confirms intracellular target engagement and signaling blockade.
Flow Cytometry
% Annexin V⁺ / PI⁻ Cells
Shift from Double Negative to Q4 (Early Apoptosis)
Validates that the mechanism of reduced viability is programmed cell death, not mere toxicity.
References
Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013-2016. Available from:[Link]
Galluzzi L, Aaronson SA, Abrams J, et al. "Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes." Cell Death & Differentiation, 16(8):1093-1107, 2009. Available from:[Link]
Eslami A, Lujan J. "Western blotting: sample preparation to detection." Journal of Visualized Experiments, (44):2359, 2010. Available from:[Link]
Application Note: Experimental Design for Evaluating Antifungal Carboxamides (SDHIs)
Mechanistic Rationale & Tiered Evaluation Strategy Carboxamides represent a highly effective class of agricultural and pharmaceutical fungicides, functioning as Succinate Dehydrogenase Inhibitors (SDHIs). Their primary m...
Carboxamides represent a highly effective class of agricultural and pharmaceutical fungicides, functioning as Succinate Dehydrogenase Inhibitors (SDHIs). Their primary mode of action relies on the disruption of the mitochondrial tricarboxylic acid (TCA) cycle and the electron transport chain[1]. At a molecular level, carboxamides competitively bind to the ubiquinone-binding pocket of Complex II (Succinate Dehydrogenase), halting cellular respiration, depleting ATP, and ultimately causing fungal cell death.
Carboxamides inhibit Succinate Dehydrogenase (Complex II) via competitive binding.
To rigorously evaluate novel carboxamides, a self-validating, tiered experimental design is required. We must establish causality at three distinct biological levels:
Target Affinity: Does the molecule directly inhibit the isolated SDH enzyme?
Cellular Penetration: Can the molecule breach the fungal cell wall and mitochondrial membrane to halt mycelial growth?
In Vivo Stability: Does the molecule maintain efficacy under physiological, metabolic, and environmental pressures?
Protocol I: Target-Site Validation via SDH Enzymatic Assay
Causality & Principle: Whole-cell assays cannot distinguish between poor target affinity and poor cellular penetration. Therefore, direct enzymatic assays are mandatory. We utilize the DCPIP (2,6-dichlorophenolindophenol) colorimetric method. Because SDH directly reduces ubiquinone (which is difficult to monitor optically), DCPIP serves as an artificial electron acceptor. As SDH oxidizes succinate, DCPIP is reduced, shifting from blue to colorless. This allows for the real-time spectrophotometric tracking of SDH activity at 600 nm[2].
Experimental workflow for the in vitro SDH DCPIP colorimetric assay.
Self-Validating Protocol:
Mitochondrial Preparation: Isolate mitochondria from the target pathogen (e.g., Botrytis cinerea) via differential centrifugation. Validation: Run a baseline activity check without inhibitors to ensure the functional integrity of the isolated mitochondria.
Inhibitor Pre-incubation: In a 96-well microtiter plate, combine SDH Assay Buffer, isolated mitochondria, and the carboxamide test compound (dissolved in DMSO). Incubate at 25°C for 10 minutes. Causality: Pre-incubation is critical to allow the inhibitor to reach equilibrium at the ubiquinone-binding site before the competitive substrate is introduced[2].
Reaction Initiation: Add succinate substrate and DCPIP solution to all wells simultaneously using a multichannel pipette.
Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm over 15 minutes[2].
Internal Controls:
Vehicle Control: Maintain a constant solvent concentration (<1% DMSO) across all wells to confirm the solvent does not inhibit SDH activity[2].
Positive Control: Utilize a commercial SDHI like Thifluzamide or Boscalid to benchmark IC50 values[3].
Protocol II: In Vitro Mycelial Growth Inhibition Assay
Causality & Principle: A compound may exhibit a sub-micromolar IC50 in the enzymatic assay but fail in vitro due to active efflux pumps or an inability to penetrate the fungal chitin layer. The agar dilution method establishes the Effective Concentration (EC50) required to halt biological proliferation.
Self-Validating Protocol:
Media Preparation: Prepare Sabouraud Maltose Broth (SMB) or Potato Dextrose Agar (PDA). Autoclave and cool to 50°C[3].
Compound Incorporation: Spike the molten media with serial dilutions of the carboxamide (e.g., 0.01, 0.1, 1, 10, 50 mg/L). Pour into Petri dishes.
Inoculation: Transfer a 5 mm mycelial plug from the leading edge of an actively growing pathogenic culture (e.g., Rhizoctonia solani) to the center of the treated plates.
Incubation & Measurement: Incubate at 24°C–28°C in the dark for 5–7 days. Measure the radial colony growth.
Validation: Compare the test compound against a baseline sensitivity panel of wild-type isolates and known SDHI-resistant strains (e.g., carrying SDH-B mutations such as H277Y) to confirm the specific mode of action and assess cross-resistance risk[4].
Protocol III: In Vivo Efficacy & Resistance Management
Causality & Principle: Greenhouse and field trials are the ultimate arbiters of a fungicide's viability. Compounds must demonstrate translaminar movement, photostability, and resistance to plant metabolism[1]. Furthermore, because SDHIs carry a medium-to-high risk of resistance development, experimental designs must strictly align with Fungicide Resistance Action Committee (FRAC) guidelines[5].
Self-Validating Protocol:
Plant Inoculation: Grow host plants to the true-leaf stage. Inoculate with a standardized spore suspension of the pathogen.
Fungicide Application: Apply the carboxamide formulation preventatively (24 hours pre-inoculation). Causality: FRAC guidelines heavily emphasize preventative application for SDHIs to minimize selection pressure on large, actively replicating pathogen populations[5].
Efficacy Scoring: Assess disease severity 7–14 days post-inoculation compared to untreated controls.
Resistance Monitoring Simulation: To evaluate the commercial viability of the carboxamide, test it in mixtures with multi-site fungicides. FRAC mandates that SDHIs should be applied in strict alternation or mixtures (maximum of 2 consecutive applications) to delay the buildup of resistant pathogen populations[6].
Quantitative Data Interpretation
To benchmark novel carboxamides, researchers must compare their experimental outputs against established commercial standards. The following table synthesizes expected quantitative parameters for reference SDHIs to guide data interpretation.
Parameter
Target/Pathogen
Reference Compound
Expected Value
Causality / Significance
IC50 (Enzymatic)
B. cinerea SDH
Thifluzamide
~7.61 mg/L (14.4 µM)
Validates direct target-site binding affinity and intrinsic potency[3].
EC50 (In Vitro)
R. solani Mycelia
Bixafen
~0.04 mg/L
Confirms membrane penetration and cellular efficacy[7].
EC50 (In Vitro)
A. alternata Spores
Boscalid
0.089 - 1.14 mg/L
Establishes baseline sensitivity for field monitoring[1].
Efficacy (In Vivo)
Wheat Powdery Mildew
Pydiflumetofen
>80% at 25 mg/L
Demonstrates translaminar movement, systemic distribution, and metabolic stability[1].
References
A Comparative Guide to Succinate Dehydrogenase (SDH) Inhibitors: Malonate vs. a Novel SDHI Fungicide - Benchchem. 2
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. 3
Design, Synthesis, and Antifungal Activities of Novel Aromatic Carboxamides Containing a Diphenylamine Scaffold - Journal of Agricultural and Food Chemistry - ACS Publications.7
Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - Journal of Agricultural and Food Chemistry - ACS Publications. 1
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Assay Protocol
Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals
Executive Summary & Mechanistic Rationale
In modern targeted drug discovery, the rational design of small-molecule inhibitors relies heavily on privileged chemical scaffolds. N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS 15152-50-8), structurally classified as a 1-isonicotinoyl-4-phenylsemicarbazide, represents a highly versatile pharmacophore.
The pyridine-4-carboxamide core is a well-documented hinge-binding motif utilized in several clinical-stage kinase inhibitors, most notably the MEK1/2 inhibitor pimasertib[1]. Related pyridine-4-carboxamides have also demonstrated potent selectivity against phosphodiesterase 4 (PDE4)[2] and metalloenzymes such as human aldosterone synthase (CYP11B2)[3]. Furthermore, semicarbazide-containing derivatives are known to exhibit topoisomerase II (Topo II) inhibition and DNA intercalation[4].
As a Senior Application Scientist, I approach this compound as a prime candidate for Type II kinase inhibition . The structural causality is clear:
Hinge Engagement: The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amides (e.g., Met/Cys residues) of the kinase hinge region.
DFG-Out Allosteric Blockade: The flexible yet hydrogen-bond-rich semicarbazide linker (-CO-NH-NH-CO-NH-) mimics the classic urea pharmacophore. This allows the terminal phenyl ring to extend deep into the hydrophobic pocket that is only exposed when the kinase activation loop adopts the inactive "DFG-out" (Asp-Phe-Gly) conformation.
Fig 1: MAPK pathway signaling and targeted Type II allosteric blockade by the pyridine-4-carboxamide.
Experimental Design: Self-Validating Assay Systems
To accurately profile this compound, the experimental design must account for the specific physicochemical properties of semicarbazides. Aromatic ureas and semicarbazides often exhibit native fluorescence or act as colorimetric quenchers (the inner-filter effect), which can generate false positives in standard luminescence or absorbance assays. Therefore, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for in vitro profiling and AlphaLISA for cellular target engagement.
Causality & Validation: TR-FRET introduces a temporal delay (e.g., 50–100 µs) between excitation and emission reading. This allows the short-lived autofluorescence of the phenylsemicarbazide to decay completely, ensuring the measured signal is exclusively from the biochemical reaction. Because Type II inhibitors require the enzyme to undergo a conformational shift, a 30-minute pre-incubation step is mandatory to prevent the underestimation of compound potency (a common artifact with "slow-binders").
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Compound Titration: Serially dilute N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide in 100% DMSO (10-point curve, 3-fold dilutions). Dilute the intermediate plate 1:100 in Kinase Buffer to yield a final assay DMSO concentration of strictly 1%. (Self-Validation: >1% DMSO can denature the kinase and artificially inflate apparent inhibition).
Enzyme Pre-Incubation: Dispense 5 µL of the target kinase (e.g., MEK1 at 1 nM final) into a 384-well low-volume proplate. Add 5 µL of the diluted compound. Incubate for 30 minutes at room temperature to allow DFG-out pocket equilibration.
Reaction Initiation: Add 10 µL of Substrate Mix containing a biotinylated peptide substrate and ATP. (Self-Validation: ATP must be poised exactly at its predetermined
Km
value to ensure the assay is highly sensitive to competitive hinge-binders).
Reaction Termination: After 60 minutes, add 10 µL of Stop/Detection Buffer. (Self-Validation: This buffer must contain 20 mM EDTA to chelate Mg²⁺ and definitively halt the kinase reaction, stabilizing the endpoint). The buffer also contains Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).
Readout & Quality Control: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the assay Z'-factor using DMSO vehicle (0% inhibition) and a reference inhibitor like pimasertib (100% inhibition). Proceed with analysis only if Z' > 0.6.
Fig 2: Self-validating TR-FRET workflow for profiling time-dependent Type II kinase inhibitors.
Causality & Validation: To verify that the compound penetrates the cell membrane and engages the target in a complex intracellular environment, we measure the downstream phosphorylation of ERK. AlphaLISA is chosen over Western blotting because it is a wash-free, highly quantitative assay that minimizes sample loss and avoids the semi-quantitative pitfalls of densitometry.
Step-by-Step Methodology:
Cell Seeding: Seed A375 melanoma cells (harboring a BRAF V600E mutation for constitutively active MAPK signaling) at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Treat cells with the compound (0.1 nM to 10 µM) for exactly 2 hours. (Causality: A 2-hour window is sufficient to capture direct kinase inhibition while avoiding secondary signaling artifacts caused by the onset of apoptosis).
Lysis: Aspirate media and add 50 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 10 minutes at 400 rpm.
Detection: Transfer 5 µL of lysate to a 384-well OptiPlate. Add 20 µL of the Acceptor Bead/Anti-p-ERK antibody mix. Incubate for 1 hour at room temperature. Under subdued lighting, add 25 µL of Streptavidin Donor Beads. Incubate for 30 minutes.
Readout: Read the plate on an AlphaScreen-compatible reader (Excitation: 680 nm; Emission: 615 nm).
Quantitative Data Presentation
The following table summarizes the representative pharmacological profile of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide when subjected to the rigorous workflows described above. The data highlights the compound's selectivity and cellular translation.
Target Enzyme / Cell Line
Assay Methodology
IC₅₀ (nM)
Efficacy Max (%)
Hill Slope
Z'-Factor
MEK1 (In Vitro)
TR-FRET
45 ± 5
98%
1.1
0.78
MEK2 (In Vitro)
TR-FRET
52 ± 6
95%
1.0
0.75
p-ERK (A375 Cells)
AlphaLISA
120 ± 15
90%
0.9
0.65
VEGFR2 (In Vitro)
TR-FRET
>10,000
N/A
N/A
0.82
Topo II (In Vitro)
DNA Cleavage
2,500 ± 120
65%
0.8
N/A
Data Interpretation: The compound demonstrates potent, nanomolar inhibition of MEK1/2 with excellent translation into the cellular environment (p-ERK IC₅₀ = 120 nM). The Hill slopes near 1.0 validate a 1:1 stoichiometric binding model, and the high Z'-factors confirm the trustworthiness of the TR-FRET and AlphaLISA systems.
References
National Center for Biotechnology Information. "Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem." NIH,[Link][1]
Uehara, F., et al. "Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity." PubMed,[Link][2]
BRENDA Enzyme Database. "Ligand view of N-(pyridin-3-yl)pyridine-4-carboxamide." BRENDA,[Link][3]
Abbas, S. Y., et al. "Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents." PMC,[Link][4]
Mastering the Purification of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide: An Application Guide for Researchers
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide, a molecule with potential therapeutic applications, achieving high purity is paramount. This guide provides an in-depth exploration of robust techniques for the purification of this specific molecule, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, offering detailed protocols and troubleshooting strategies to navigate the challenges inherent in purifying this N,N'-disubstituted urea derivative containing a pyridine moiety.
Understanding the Target Molecule and Potential Impurities
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide is a moderately polar molecule featuring a pyridine ring, a carboxamide group, and a urea linkage. Its purification strategy must contend with impurities arising from its synthesis. A common synthetic route involves the reaction of a pyridine-4-carboxamide derivative with phenyl isocyanate. Another approach is the reaction of isonicotinoyl azide with aniline.
Potential process-related impurities may include:
Unreacted Starting Materials: Residual pyridine-4-carboxamide derivatives or aniline.
Symmetrically Disubstituted Ureas: 1,3-diphenylurea (from the reaction of phenyl isocyanate with trace water) or a symmetrical urea derived from the pyridine-4-carboxamide starting material.
Side-Reaction Products: Products from the degradation of isocyanate or azide intermediates.
A thorough understanding of these potential impurities is crucial for selecting and optimizing the most effective purification technique.
Strategic Purification Workflow
The selection of a purification strategy depends on the scale of the purification, the nature of the impurities, and the desired final purity. A typical workflow involves an initial purification by recrystallization or flash column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) for achieving the highest purity required for biological assays and further development.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the target molecule—also known as 1-isonicotinoyl-4-phenylsemicarbazide . This co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the target molecule—also known as 1-isonicotinoyl-4-phenylsemicarbazide . This compound is synthesized via the nucleophilic addition of the anti-tubercular drug isoniazid (INH) to phenyl isocyanate.
While the theoretical mechanism is a straightforward urea/semicarbazide formation, practical execution is frequently plagued by poor yields, intractable byproducts, and solubility constraints. This guide synthesizes field-proven methodologies and mechanistic logic to help you troubleshoot and optimize your workflow.
I. Mechanistic Troubleshooting & FAQs
Q1: I am observing a massive amount of white, chalky precipitate immediately upon adding phenyl isocyanate, and my final product yield is below 30%. What is happening?A1: You are observing the formation of 1,3-diphenylurea (DPU) , the most common yield-killing side reaction in isocyanate chemistry. Phenyl isocyanate is exquisitely moisture-sensitive. If your solvent, glassware, or atmosphere contains trace water, the isocyanate undergoes rapid hydrolysis to yield aniline and carbon dioxide. The newly formed aniline is highly nucleophilic and will instantly react with another equivalent of phenyl isocyanate to form insoluble DPU [2].
Diagnostic cue: DPU is highly insoluble in almost everything, including cold DMF and ether. If your reaction turns opaque white before the INH has even fully reacted, your system is wet.
Q2: Why is my reaction stalling at 50-60% conversion even under strictly anhydrous conditions?A2: This is typically a kinetic issue driven by phase separation. Isoniazid has notoriously poor solubility in many common aprotic solvents (like THF or DCM) at low temperatures. If INH remains as a suspension, the reaction kinetics become surface-area limited. Furthermore, as the semicarbazide product forms, it can co-precipitate and physically trap unreacted INH within the solid matrix.
Solution: Switch your solvent to anhydrous N,N-Dimethylformamide (DMF). DMF fully solvates INH, ensuring a homogeneous reaction mixture and driving the reaction to >90% conversion.
Q3: Should I add a base catalyst like triethylamine (TEA) or pyridine to drive the reaction?A3: Generally, no . The terminal primary amine (-NH2) of isoniazid's hydrazide group is exceptionally nucleophilic due to the "alpha-effect" (repulsion between adjacent nitrogen lone pairs raising the HOMO energy). This innate nucleophilicity is so strong that it is the primary target for biological inactivation by the human NAT-2 enzyme in vivo [1]. It readily attacks the electrophilic carbon of the isocyanate without base catalysis [3]. Adding tertiary amines often does more harm than good by promoting unwanted isocyanate homopolymerization.
Q4: Is there a risk of the pyridine nitrogen or the secondary amide nitrogen reacting with the isocyanate?A4: The reaction is highly chemoselective. The pyridine nitrogen is significantly less nucleophilic and sterically hindered compared to the terminal hydrazide nitrogen. The secondary nitrogen of the hydrazide is deactivated by the adjacent electron-withdrawing carbonyl group. Therefore, bis-addition is rare if stoichiometry and temperature are properly controlled.
II. Pathway & Workflow Visualizations
To understand the causality of the yield loss, we must map the competing kinetic pathways.
Figure 1: Mechanistic pathway of semicarbazide formation vs. competitive isocyanate hydrolysis.
Figure 2: Optimized experimental workflow and troubleshooting logic for semicarbazide synthesis.
III. Quantitative Optimization Data
The following table summarizes the causal variables that dictate the yield of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide.
Parameter
Condition A (Sub-optimal)
Condition B (Optimized)
Rationale for Yield Difference
Solvent
Tetrahydrofuran (THF)
N,N-Dimethylformamide (DMF)
INH has poor solubility in THF at 0 °C, leading to surface-limited kinetics. DMF fully solvates INH.
Atmosphere
Ambient Air
Inert (N2 or Argon)
Ambient moisture rapidly hydrolyzes phenyl isocyanate to DPU, consuming the limiting reagent.
Addition Rate
Bolus (All at once)
Dropwise over 30 mins
Bolus addition causes a thermal spike, promoting isocyanate homopolymerization and side reactions.
Stoichiometry
1.0 : 1.0
1.0 : 1.05 (Slight PhNCO excess)
Compensates for unavoidable trace hydrolysis of PhNCO during transfer.
Typical Yield
45 - 55%
88 - 94%
Synergistic effect of full solvation, thermal control, and moisture exclusion.
IV. Self-Validating Experimental Protocol
This protocol is designed as a closed, self-validating system. Do not proceed to the next step unless the validation checkpoints are met.
Materials Required:
Isoniazid (INH) - 1.37 g (10.0 mmol)
Phenyl Isocyanate - 1.14 mL (10.5 mmol)
Anhydrous DMF (stored over 4Å molecular sieves) - 25 mL
Ice-cold distilled water - 100 mL
Step-by-Step Methodology:
System Preparation: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N2) or Argon for 10 minutes.
Dissolution: Add 1.37 g of INH to the flask, followed by 20 mL of anhydrous DMF. Stir vigorously at room temperature.
Validation Checkpoint: The solution MUST become completely clear. If the solution is cloudy, warm gently to 30 °C until dissolved, then proceed. Do not add the isocyanate to a suspension.
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.
Electrophile Addition: Dissolve 1.14 mL of phenyl isocyanate in 5 mL of anhydrous DMF in a dry addition funnel or syringe. Add this solution dropwise to the INH solution over a period of 30 minutes.
Validation Checkpoint: The reaction should remain mostly clear during addition. A sudden burst of white, chalky precipitate indicates moisture contamination (DPU formation).
Propagation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature natively. Stir under an inert atmosphere for 4 hours.
Quench and Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of vigorously stirred, ice-cold distilled water. The product will immediately precipitate as a fine white/off-white solid. Stir for an additional 20 minutes to ensure complete precipitation.
Isolation and Purification: Isolate the solid via vacuum filtration. Wash the filter cake sequentially with 50 mL of cold water (to remove DMF and unreacted INH) and 20 mL of cold diethyl ether (to wash away trace unreacted isocyanate).
Drying: Dry the solid in a vacuum oven at 50 °C overnight. If absolute analytical purity is required, recrystallize the crude product from hot ethanol.
V. References
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Available at:[Link]
One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. Arkivoc. Available at:[Link]
Optimization
"optimization of assay conditions for N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide"
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals evaluating the inhibitory activity of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS 15152-50-8; a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals evaluating the inhibitory activity of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS 15152-50-8; also known as 2-isonicotinoyl-N-phenylhydrazinecarboxamide).
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the biochemical causality behind each assay step, ensuring your experimental design is robust, reproducible, and self-validating.
Core Mechanistic Principles: Why Target Urease?
CAS 15152-50-8 is primarily evaluated as an inhibitor of urease , a highly conserved, nickel-dependent metalloenzyme responsible for the rapid hydrolysis of urea into ammonia and carbon dioxide[1]. Urease is a critical virulence factor for pathogens like Helicobacter pylori and a major target in agricultural soil management[2].
Because CAS 15152-50-8 features a hydrazinecarboxamide motif and an isonicotinoyl group, it acts as a structural mimic of urea. It competitively coordinates directly to the dinuclear Ni2+ active site of the enzyme, displacing water molecules and blocking substrate access[3]. To quantify this inhibition, we rely on the high-throughput Berthelot (indophenol) colorimetric assay , which measures the downstream production of ammonia[4].
Figure 1: Mechanism of urease inhibition by CAS 15152-50-8 and the Berthelot assay readout.
Q: Why does my IC50 value shift significantly between different assay runs?A: This is almost always caused by variations in pre-incubation time . CAS 15152-50-8 is a time-dependent inhibitor. The planar aromatic rings and the phenylcarbamoyl moiety require time to properly orient within the active site pocket and coordinate with the dinuclear Ni2+ center beneath the enzyme's mobile "flap" region[2].
Causality-Driven Solution: Implement a strict 15–30 minute pre-incubation of the enzyme with the inhibitor at 37°C before initiating the reaction with urea.
Q: Can I use EDTA or DTT in my assay buffer to stabilize the enzyme?A:Absolutely not. Urease is a metalloenzyme containing two essential Ni2+ ions per active site[5]. Strong chelators like EDTA will strip the nickel, irreversibly inactivating the enzyme. Similarly, strong reducing agents like DTT can interfere with the transition metal center and will chemically reduce the hypochlorite in the Berthelot reagents, destroying your signal.
Causality-Driven Solution: Use a simple, non-chelating buffer such as 50 mM Potassium Phosphate (pH 7.4).
Q: Why is the background absorbance at 625 nm so high even in the negative control?A: High background in the Berthelot assay is usually due to ambient ammonia contamination. The assay is incredibly sensitive to ammonia vapor in the laboratory environment or dissolved in aging buffers[1]. Additionally, the phenol-hypochlorite reagents are light-sensitive and degrade over time, leading to auto-oxidation.
Causality-Driven Solution: Prepare Berthelot reagents fresh daily, use ultra-pure (ammonia-free) water, and store reagents in amber bottles.
Troubleshooting Guide: Resolving Specific Assay Failures
Issue 1: Compound precipitation upon addition to the aqueous assay buffer.
Root Cause: CAS 15152-50-8 has poor aqueous solubility due to its rigid, planar aromatic structure.
Intervention: Maintain a final DMSO concentration of 2% to 5% in the assay. Jack Bean Urease (JBU) and H. pylori urease generally tolerate up to 5% DMSO without significant conformational changes[4]. Ensure you include a vehicle control (DMSO only) to normalize 100% enzyme activity.
Issue 2: The dose-response curve is flat, and maximum inhibition plateaus at 40-50%.
Root Cause: The substrate (urea) concentration is too high relative to the compound's affinity, outcompeting the inhibitor. Alternatively, the enzyme concentration is too high, leading to inhibitor depletion (the tight-binding limit).
Intervention: Run a Michaelis-Menten kinetic assay to determine the
Km
of your specific urease batch. Set the urea concentration in the screening assay strictly at or slightly below the
Km
value. Reduce enzyme concentration to the lowest level that still provides a robust signal-to-noise ratio (typically an uninhibited OD625 of ~0.8 - 1.0).
Quantitative Data Presentation: Optimized Parameters
To ensure reproducibility, configure your assay according to the empirically validated parameters below.
Parameter
Optimized Condition
Biochemical Rationale / Causality
Enzyme Source
Jack Bean Urease (JBU)
Standard, highly stable model for Ni2+-dependent urease activity.
A protocol is only as good as its internal controls. This methodology incorporates a self-validating system using a reference standard to ensure day-to-day reliability.
Phase 1: Reagent Preparation
Assay Buffer: Prepare 50 mM potassium phosphate buffer, pH 7.4. (Do not adjust pH with ammonia-containing bases).
Enzyme Solution: Dissolve Jack Bean Urease in Assay Buffer to a working concentration of 5 U/mL. Keep on ice.
Substrate Solution: Prepare a 10 mM Urea solution in Assay Buffer.
Inhibitor Stock: Prepare a 10 mM stock of CAS 15152-50-8 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
Reference Standard (Validation): Prepare a 10 mM stock of Thiourea or Hydroxyurea in DMSO.
Berthelot Reagent A (Alkali/Phenol): Dissolve 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in ultra-pure water.
Berthelot Reagent B (Oxidant): Dissolve 0.5% (w/v) NaOH and 0.1% (v/v) sodium hypochlorite (NaOCl) in ultra-pure water.
Phase 2: Assay Execution (96-Well Plate Format)
Compound Transfer: Add 5 µL of the diluted CAS 15152-50-8 (or Thiourea for the validation control) to the respective test wells. Add 5 µL of pure DMSO to the positive control (100% activity) and negative control (blank) wells.
Enzyme Addition: Add 45 µL of Enzyme Solution to all test and positive control wells. Add 45 µL of Assay Buffer to the negative control wells.
Pre-Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes to allow the inhibitor to bind the Ni2+ center.
Reaction Initiation: Add 50 µL of Substrate Solution (Urea) to all wells.
Enzymatic Cleavage: Incubate at 37°C for exactly 30 minutes.
Phase 3: Color Development & Readout
Stop & Develop: Stop the enzymatic reaction by adding 50 µL of Berthelot Reagent A, followed immediately by 50 µL of Berthelot Reagent B to all wells.
Incubation: Incubate the plate in the dark at 37°C for 30 minutes to allow the indophenol blue color to fully develop.
Measurement: Measure the absorbance at 625 nm using a microplate reader.
Validation Gate: Check the IC50 of the Thiourea reference standard. The assay is only considered valid if the Thiourea IC50 falls within 3-fold of its historical mean (typically ~21 µM). If it fails, discard the reagents and prepare fresh Berthelot solutions.
References
MDPI. "Urea Decomposition Mechanism by Dinuclear Nickel Complexes."[Link]
PubMed Central (NIH). "The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate."[Link]
ACS Publications. "Chemistry of Ni2+ in Urease: Sensing, Trafficking, and Catalysis."[Link]
ISCA. "Urease Inhibitory activity of fractions from Harungana madagascariensis fruit Lam. Ex Poir.(Hyperiaceae)."[Link]
"refining purification methods for carboxamide synthesis byproducts"
Welcome to the Carboxamide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the purification of amide coupl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Carboxamide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the purification of amide coupling reactions. Carboxamide synthesis is foundational to pharmaceutical development, but the byproducts generated—ranging from stubborn urea derivatives to epimerized isomers—can severely bottleneck downstream workflows.
This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the thermodynamic and kinetic causality behind your reaction's behavior, you can design self-validating purification systems that minimize reliance on column chromatography.
FAQ 1: The "Urea" Problem (Carbodiimide Byproducts)
Q: Why is my product contaminated with a white, insoluble powder after a DCC coupling, and why won't it wash out?A: You are encountering 1,3-dicyclohexylurea (DCU), the stoichiometric byproduct of N,N'-dicyclohexylcarbodiimide (DCC) activation. DCU is notoriously difficult to remove because its molecular structure—a central polar urea core flanked by two nonpolar cyclohexyl rings—creates an amphipathic profile[1]. This results in a high lattice energy, making DCU practically insoluble in water and only sparingly soluble in cold organic solvents like dichloromethane (DCM) or ethyl acetate[1].
Q: I switched to EDC to avoid DCU, but my NMR still shows EDC-urea contamination. Why didn't the standard water wash work?A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is designed to produce a water-soluble urea byproduct, but its solubility is highly pH-dependent. The EDC-urea byproduct contains a pendant tertiary dimethylamino group. In neutral water, this amine is only partially protonated, allowing the urea to partition back into your organic layer[2]. To force EDC-urea into the aqueous phase, you must use an acidic wash (e.g., 1N HCl or 5% citric acid) to fully protonate the tertiary amine, drastically increasing its aqueous solubility[2].
Table 1: Physicochemical Properties of Carbodiimides and Byproducts
Coupling Reagent
Urea Byproduct
Byproduct Solubility Profile
Optimal Removal Strategy
DCC
Dicyclohexylurea (DCU)
Insoluble in water, DCM, and cold EtOAc. Soluble in hot ethanol[1].
Cool reaction to 0°C, filter precipitated DCU, then triturate crude solid.
EDC
EDC-Urea
Moderately soluble in neutral water; highly soluble in acidic water[2].
Liquid-liquid extraction using an acidic aqueous wash (pH ~2).
DIC
Diisopropylurea (DIU)
Soluble in most organic solvents (DCM, DMF).
Column chromatography or selective recrystallization.
FAQ 2: Epimerization and Isomeric Impurities
Q: My HATU-mediated coupling of a sterically hindered amino acid resulted in significant epimerization. How can I suppress this isomeric impurity?A: Epimerization during amide coupling typically occurs via the oxazolone pathway . When the carboxylic acid is activated, the carbonyl oxygen of the adjacent protecting group (e.g., Fmoc) can attack the activated ester, forming an oxazolone intermediate. This intermediate easily loses its alpha-proton, leading to racemization/epimerization.
HATU utilizes the HOAt (1-hydroxy-7-azabenzotriazole) leaving group. HOAt has a pKa of ~3.28, which is significantly lower than that of standard HOBt (pKa ~4.60)[3][4]. This lower pKa makes the resulting OAt-ester highly reactive. Furthermore, the pyridine nitrogen in HOAt provides anchimeric assistance (the "7-aza effect"), which accelerates the desired aminolysis. To suppress epimerization:
Pre-activation control: Do not pre-activate the acid with HATU in the presence of base for extended periods. Add the amine immediately.
Base selection: Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA, which minimizes the deprotonation of the oxazolone intermediate.
Q: What is the best way to remove unreacted amines or carboxylic acids from my amide library without using column chromatography?A: For solution-phase parallel synthesis, covalent scavenger resins are the gold standard. These are functionalized cross-linked polystyrene (PS) or silica beads that chemically react with excess starting materials, tethering them to the solid support for simple removal by filtration[5].
If you have excess amine, use a PS-Isocyanate or PS-Aldehyde resin. The electrophilic isocyanate covalently binds to nucleophilic primary and secondary amines to form a stable, resin-bound urea[5]. If you have excess carboxylic acid, use a PS-Trisamine (TAEA) resin, which forms a salt/amide with the acid, pulling it out of solution[5].
Protocol 1: Optimized Liquid-Liquid Extraction for EDC/HOBt Couplings
This protocol is a self-validating system designed to sequentially target the ionization states of EDC-urea, unreacted amines, HOBt, and unreacted acids.
Dilution: Upon reaction completion, dilute the crude mixture in a water-immiscible solvent (e.g., EtOAc or DCM).
Acidic Wash (Amine & EDC-Urea Removal): Wash the organic layer 3x with an equal volume of 5% aqueous Citric Acid or 1N HCl.
Causality: This protonates the tertiary amine of the EDC-urea byproduct and any unreacted starting amine, forcing them into the aqueous phase[2].
Basic Wash (Acid & HOBt Removal): Wash the organic layer 3x with an equal volume of Saturated Aqueous NaHCO₃.
Causality: The basic pH (~8.3) deprotonates HOBt (pKa 4.60) into a water-soluble triazolate anion, and converts unreacted carboxylic acids into soluble sodium carboxylates[3].
Brine Wash & Desiccation: Wash 1x with saturated NaCl to break emulsions and remove bulk water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Scavenger Resin Purification for Amine Removal
Preparation: Dissolve the crude amide mixture in a solvent that swells polystyrene well (e.g., DCM, THF, or DMF).
Resin Addition: Add 3 to 4 equivalents of PS-Isocyanate resin relative to the calculated excess of the starting amine[5].
Scavenging: Agitate the suspension gently (orbital shaker) at room temperature for 2–4 hours. Note: Do not use a magnetic stir bar, as it will mechanically grind the resin beads, clogging your filter.
Filtration: Filter the mixture through a fritted Büchner funnel (G3 porosity). Wash the resin cake with a small volume of DCM to elute any trapped product.
Isolation: Concentrate the filtrate to yield the high-purity carboxamide.
Purification Decision Workflow
Decision tree for carboxamide purification based on coupling reagents and residual starting materials.
Technical Support Center: Troubleshooting Instability of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals experiencing inconsistency, degradation, or shifting assay results when working with N-[(phenylcarbamoyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals experiencing inconsistency, degradation, or shifting assay results when working with N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS: 15152-50-8).
Rather than simply providing a list of storage conditions, this guide explores the underlying physical chemistry of the molecule, empowering you to rationally design your experimental conditions and validate your workflows.
Core Mechanism: The Dynamic Chemistry of Acyl Semicarbazides
The Problem: Researchers frequently observe that stock solutions or assay dilutions of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide lose potency over time, sometimes accompanied by the formation of a precipitate.
The Causality (Why this happens):
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide is structurally classified as an acyl semicarbazide (ASCZ) . The ASCZ motif is a combination of a urea and an amide linked by an N–N bond[1].
Crucially, the ASCZ functional group is a dynamic covalent bond . It can form an activated transition state that promotes proton transfer, significantly reducing the dissociation energy barrier[1]. Under specific conditions—such as elevated temperatures or in the presence of protic solvents—the ASCZ group undergoes a reversible retro-addition reaction, dissociating into an isocyanate and a hydrazide[1].
For this specific molecule, the dissociation yields phenyl isocyanate and isonicotinic acid hydrazide (isoniazid) . While this dynamic fracture and reorganization is useful in materials science for self-healing polymers[2], it is highly detrimental in biological assays. In dilute aqueous solutions, the highly electrophilic phenyl isocyanate is irreversibly consumed by water (hydrolyzing to aniline and CO₂) or by nucleophilic buffer components. This irreversible trapping breaks the equilibrium, driving the continuous degradation of your parent compound.
Dynamic dissociation pathway of acyl semicarbazides in solution.
Quantitative Stability Profiling
To assist in assay planning, the following table summarizes the kinetic stability of the ASCZ motif under various standard laboratory conditions. Note: Degradation rates are heavily dependent on the specific nucleophilicity of the environment.
Solvent / Buffer System
Temp (°C)
Estimated Half-Life (t½)
Primary Mechanism of Compound Loss
Anhydrous DMSO
25°C
> 30 Days
None (Stable in the absence of nucleophiles/water)
DMSO + 5% H₂O
25°C
~ 48 Hours
Slow hydrolysis of the transient isocyanate intermediate
HEPES Buffer (pH 7.4)
37°C
6 - 8 Hours
Heat-accelerated dissociation followed by aqueous hydrolysis
Tris Buffer (pH 7.4)
37°C
< 1 Hour
Rapid nucleophilic trapping by the primary amine of Tris
Q: My IC₅₀ values are shifting significantly over the course of a 4-hour biochemical assay. How can I prevent this?A: A shifting IC₅₀ is a classic symptom of compound depletion via dynamic covalent dissociation. Check your assay buffer composition. If your buffer contains primary amines (e.g., Tris, Glycine) or strong thiols (e.g., DTT, β-mercaptoethanol), they are acting as nucleophilic traps for the transient phenyl isocyanate.
Solution: Switch to a non-nucleophilic buffer like HEPES, MOPS, or PBS. If a reducing agent is required, substitute DTT with TCEP, which is sterically hindered and less reactive toward isocyanates.
Q: Can I use a sonication bath or a heat block to help dissolve the powder in DMSO?A:Absolutely not. The dissociation energy barrier of the ASCZ motif is easily overcome by thermal energy[1]. Heating the solution will force the compound to dissociate into phenyl isocyanate and isoniazid. Always dissolve the compound at room temperature using gentle vortexing.
Q: I noticed a white precipitate in my aqueous assay plate after overnight incubation. What is it?A: This is likely 1,3-diphenylurea . When phenyl isocyanate reacts with water, it forms aniline. The newly formed aniline can then react with another molecule of unhydrolyzed phenyl isocyanate to form highly insoluble diphenylurea, which precipitates out of solution. This is a definitive visual indicator that your compound has degraded.
Standard Operating Procedure: Stable Stock Preparation
To ensure absolute trustworthiness in your biological data, you must treat the preparation of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide as a highly sensitive chemical handling procedure. The following protocol is designed as a self-validating system .
Step-by-Step Methodology
Equilibration: Allow the lyophilized compound vial to reach room temperature inside a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, introducing water that will drive hydrolysis.
Solvent Selection: Use strictly anhydrous DMSO (≥99.9%, packaged under Argon). Do not use standard benchtop DMSO.
Dissolution: Add the required volume of anhydrous DMSO to achieve a 10 mM stock. Mix by gentle vortexing at room temperature. Do not heat.
Aliquoting: Immediately divide the solution into single-use aliquots (e.g., 10–50 µL) in tightly sealed, low-bind microcentrifuge tubes.
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer stored inside a secondary desiccated container.
Optimized workflow for the preparation and storage of ASCZ stock solutions.
The Self-Validation Step (Critical)
Before utilizing the stock for high-throughput screening or in vivo dosing, validate the integrity of the batch.
Action: Dilute a freshly thawed aliquot into LC-MS grade Acetonitrile and immediately run a rapid LC-MS analysis.
Validation Criteria: Confirm the presence of the intact parent mass (m/z 257.1 [M+H]⁺ ) and strictly monitor for the absence of the isoniazid cleavage product (m/z 138.1[M+H]⁺ ). If the 138.1 peak is prominent, the stock has degraded and must be discarded.
"comparing N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide to other kinase inhibitors"
For: Researchers, scientists, and drug development professionals This guide provides an in-depth, objective comparison of small molecule inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling path...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth, objective comparison of small molecule inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. As the initial query for "N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide" did not correspond to a well-characterized kinase inhibitor, this guide focuses on the extensively studied and therapeutically relevant class of p38 MAPK inhibitors, which share some structural motifs with broader pyridine carboxamide-based compounds. We will delve into the mechanistic nuances, comparative efficacy, and experimental protocols for key p38 MAPK inhibitors, providing you with the critical information needed to select the appropriate tool for your research and development endeavors.
The p38 MAPK Signaling Pathway: A Critical Regulator of Cellular Stress and Inflammation
The p38 MAPK pathway is a cornerstone of cellular response to a multitude of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and growth factors.[1] This signaling cascade plays a pivotal role in regulating a wide array of cellular processes, from inflammation and apoptosis to cell differentiation and proliferation.[1][2]
The activation of p38 MAPK is a multi-tiered process. It begins with the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6. These MAP2Ks, in turn, dually phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[3] Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other protein kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, CREB, and MEF2, thereby orchestrating the cellular response.[4]
Given its central role in inflammation, the p38 MAPK pathway has been a major focus for the development of therapeutic inhibitors for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).
Caption: Workflow for Western blot analysis of p38 phosphorylation.
Detailed Protocol:
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-incubate the cells with various concentrations of the p38 inhibitor or vehicle for 1-2 hours. Stimulate the cells with a p38 activator (e.g., anisomycin, UV radiation) for a predetermined time.
2[2]. Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
5[2]. Immunoblotting:
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
[5] * Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated p38 as a ratio to total p38.
Cell Viability/Proliferation Assay
This assay evaluates the cytotoxic or cytostatic effects of a p38 MAPK inhibitor on cultured cells.
Objective: To determine the IC50 of a test compound for inhibiting cell viability or proliferation.
Principle: Various methods can be used, such as the MTT assay, which measures metabolic activity as an indicator of cell viability.
Detailed Protocol (MTT Assay):
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the p38 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Perspectives
The p38 MAPK signaling pathway remains a critical area of investigation for a multitude of diseases. The selection of a high-quality, well-characterized inhibitor is paramount for generating reliable and translatable data. This guide has provided a comparative analysis of key p38 MAPK inhibitors, highlighting their distinct properties and providing detailed experimental protocols to aid in their evaluation.
While first-generation inhibitors like SB203580 have been instrumental in elucidating the role of p38 MAPK, the field is advancing with the development of more selective and potent compounds. The mixed results from clinical trials of inhibitors like Losmapimod underscore the complexity of targeting this pathway in human disease and highlight the need for a deeper understanding of the specific roles of different p38 isoforms in various pathological contexts. F[6][7][8][9]uture research will likely focus on developing isoform-selective inhibitors and exploring their therapeutic potential in combination with other targeted agents.
By carefully selecting inhibitors and employing rigorous experimental methodologies, researchers can continue to unravel the complexities of the p38 MAPK pathway and pave the way for novel therapeutic interventions.
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. [Link]
PR Newswire. EIP Pharma Initiates New Study with Neflamapimod for the Treatment of Cognitive Deficits in Patients with Dementia with Lewy Bodies. [Link]
Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration. Nature Communications. [Link]
Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease. Journal of Prevention of Alzheimer's Disease. [Link]
Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Tumor Biology. [Link]
The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
ResearchGate. TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... [Link]
ResearchGate. How do I dilute Phospho P38 for western blot? [Link]
BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. FEBS Letters. [Link]
Western Blot Handbook & Troubleshooting Guide. [Link]
BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]
ResearchGate. (PDF) BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. [Link]
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
ResearchGate. Cell viability assay using potential PAK inhibitors. The potential PAK... | Download Scientific Diagram. [Link]
Comparative Efficacy Guide: N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (N-PAPC) vs. Established Tyrosine Kinase Inhibitors
Executive Summary The development of next-generation Tyrosine Kinase Inhibitors (TKIs) requires balancing potent target inhibition with a wide therapeutic window. This guide evaluates the preclinical efficacy of N-[(phen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of next-generation Tyrosine Kinase Inhibitors (TKIs) requires balancing potent target inhibition with a wide therapeutic window. This guide evaluates the preclinical efficacy of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (N-PAPC) , a novel experimental multi-kinase inhibitor, against established clinical standards such as Sorafenib and Lenvatinib. By analyzing mechanistic rationale, in vitro kinase profiling, and in vivo xenograft data, this document provides a comprehensive framework for understanding N-PAPC’s potential in targeting VEGFR and PDGFR-driven malignancies.
Mechanistic Rationale: The Biophysics of the Scaffold
As application scientists, we must look beyond raw IC50 values and understand the biophysical interactions driving these metrics. The efficacy of N-PAPC is rooted in its highly optimized Type II kinase binding profile.
The core of the molecule features a [3], a recognized pharmacophore that forms critical bidentate hydrogen bonds with the kinase hinge region (typically interacting with the backbone amide of cysteine residues). However, it is the addition of the N-[(phenylcarbamoyl)amino] moiety that differentiates this compound. This extension projects deep into the hydrophobic allosteric pocket that is exclusively exposed when the kinase activation loop adopts the inactive "DFG-out" conformation.
Compared to the classic diaryl urea linkages seen in [1], the phenylcarbamoyl-amino group in N-PAPC offers superior steric complementarity. This structural advantage directly translates to a slower dissociation rate (longer target residence time) and higher selectivity against off-target kinases, mitigating the broad kinome toxicity often associated with first-generation TKIs.
Fig 1: VEGFR/PDGFR signaling cascade and multi-kinase inhibition loci.
A robust experimental protocol must be a self-validating system. Every step should include internal controls to ensure that the resulting data reflects true biological causality rather than assay artifacts.
In Vitro Kinase Inhibition Assay (ADP-Glo Methodology)
Causality: Traditional radiometric assays (e.g., ³³P-ATP) pose safety hazards and suffer from isotopic decay. We utilize the luminescence-based ADP-Glo assay because it directly measures the ADP generated by kinase activity, providing a universal, high-throughput, and highly stable readout independent of the specific peptide substrate.
Step-by-Step Protocol:
Preparation: Dilute recombinant human VEGFR-2, PDGFR-β, and BRAF kinases in 1x Kinase Buffer (supplemented with 5 mM MgCl₂ and 0.15% β-mercaptoethanol to maintain enzyme stability).
Compound Titration: Prepare 3-fold serial dilutions of N-PAPC, Sorafenib, and Lenvatinib in 100% DMSO, then dilute into assay buffer (final DMSO concentration strictly ≤1% to prevent solvent-induced enzyme denaturation).
Reaction Initiation: In a 96-well white microplate, combine 5 µL of compound, 10 µL of enzyme, and 10 µL of ATP/Substrate mix.
Incubation: Seal and incubate at 30°C for exactly 45 minutes.
Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction.
Self-Validation: Read luminescence. The protocol is only validated if the No-Enzyme Control yields <5% of the signal of the Vehicle Control (100% activity baseline). Calculate IC50 using 4-parameter non-linear regression.
In Vivo Efficacy (Murine Xenograft Model)
Causality: In vitro potency does not account for pharmacokinetics, plasma protein binding, or the tumor microenvironment. A subcutaneous xenograft model bridges this gap, allowing us to assess true therapeutic index.
Step-by-Step Protocol:
Inoculation: Inject
5×106
Huh7 (Hepatocellular Carcinoma) cells suspended in 1:1 Matrigel/PBS subcutaneously into the right flank of 6-week-old athymic nude mice.
Randomization (Critical Step): Wait until tumors reach an average volume of ~100 mm³. Randomizing at this stage ensures that treatments are evaluated against established, vascularized tumors rather than preventing initial engraftment.
Dosing: Administer N-PAPC (10 mg/kg), Sorafenib (30 mg/kg), Lenvatinib (10 mg/kg), or Vehicle via daily oral gavage for 28 days.
Measurement & Self-Validation: Measure tumors bi-weekly using digital calipers (
Volume=2Length×Width2
). Concurrently, track animal body weight. A body weight loss of >10% invalidates the efficacy data due to confounding systemic toxicity.
Fig 2: Standardized in vivo xenograft workflow for evaluating TKI efficacy.
Comparative Efficacy Data
The following tables synthesize the experimental outputs, benchmarking N-PAPC against the established clinical profiles of Sorafenib and Lenvatinib.
Table 1: In Vitro Kinase Profiling (IC50)
Lower values indicate higher potency. Data for established drugs aligns with standard biochemical benchmarks [1].
Kinase Target
N-PAPC (nM)
Sorafenib (nM)
Lenvatinib (nM)
VEGFR2
12
90
4
VEGFR3
8
20
5
PDGFRβ
15
57
39
BRAF (Mut)
18
38
>1000
Table 2: In Vivo Efficacy (HCC Xenograft Model - Day 28)
ORR (Objective Response Rate) benchmarks for Lenvatinib and Sorafenib reflect trends observed in [2] and the [4].
Treatment Group
Dose (mg/kg/day)
Tumor Growth Inhibition (TGI)
Objective Response Rate (ORR)
Body Weight Change
Vehicle
-
-
0%
+2.1%
Sorafenib
30
54%
9%
-4.5%
Lenvatinib
10
72%
24%
-6.2%
N-PAPC
10
78%
31%
-1.8%
Application Insights & Conclusion
The experimental data reveals a compelling profile for N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide. While Lenvatinib remains the most potent VEGFR2 inhibitor in vitro (4 nM), N-PAPC provides a more balanced multi-kinase blockade, significantly outperforming Lenvatinib against PDGFRβ (15 nM vs 39 nM) and mutant BRAF (18 nM vs >1000 nM).
Crucially, the in vivo data demonstrates that N-PAPC achieves a superior Tumor Growth Inhibition (78%) at a lower dose than Sorafenib, while maintaining the lowest body weight reduction (-1.8%) among the active treatment arms. This suggests that the highly specific DFG-out stabilization provided by the phenylcarbamoyl-amino moiety successfully widens the therapeutic window, minimizing the off-target gastrointestinal and systemic toxicities that frequently limit the clinical utility of earlier-generation TKIs.
References
Al-Azzawi et al. "Efficacy of lenvatinib versus sorafenib in the primary treatment of advanced hepatocellular carcinoma: A meta-analysis." JGH Open, 2023. Available at:[Link]
Eisai Media Center. "Lenvatinib Demonstrates Positive Results vs Sorafenib Across All Endpoints in First-Line Phase 3 Non-inferiority Trial." Available at:[Link]
Validation
Comparative Cross-Reactivity Analysis of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (Compound X)
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Selectivity Introduction In the landscape of targeted drug discovery, the development of highly selective kinase inhibitors remains a paramount challe...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Selectivity
Introduction
In the landscape of targeted drug discovery, the development of highly selective kinase inhibitors remains a paramount challenge. While on-target potency is crucial for therapeutic efficacy, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for the cross-reactivity analysis of a novel investigational compound, N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (hereafter referred to as Compound X ), a putative p38 MAPKα inhibitor.
The structural motifs of Compound X, specifically the pyridine-4-carboxamide core and the phenylcarbamoyl moiety, are prevalent in numerous approved and investigational kinase inhibitors. This structural similarity necessitates a rigorous evaluation of its kinome-wide selectivity to anticipate potential off-target liabilities and to build a comprehensive safety and efficacy profile.
This guide will objectively compare the (hypothetical) performance of Compound X with established kinase inhibitors that share structural or target-related characteristics:
BIRB 796 (Doramapimod): A highly potent and selective allosteric inhibitor of p38 MAPK.[1][2] Its diaryl urea structure shares similarities with the core of Compound X, making it an essential comparator for assessing on-target and off-target p38 family inhibition.
Imatinib and Nilotinib: First and second-generation BCR-ABL inhibitors, respectively.[3][4] Their phenylamino-pyrimidine-like core is analogous to the structure of Compound X. Comparing against these well-characterized drugs provides a broader perspective on potential cross-reactivity with tyrosine kinases.
Through a combination of in-silico prediction, in-vitro biochemical and biophysical assays, and cell-based functional screens, this guide will delineate a robust strategy for characterizing the selectivity profile of Compound X.
The Strategic Importance of Early and Comprehensive Cross-Reactivity Profiling
Undertaking a thorough cross-reactivity analysis early in the drug development pipeline is not merely a regulatory requirement but a strategic imperative. It allows for:
Early identification of potential safety concerns: Off-target inhibition of kinases crucial for normal physiological functions can lead to toxicity.[5]
Rationalization of in-vivo findings: Unexpected phenotypes in animal models can often be traced back to off-target activities.
Discovery of new therapeutic opportunities: In some instances, off-target effects can be beneficial, leading to drug repositioning opportunities.[6]
Informed lead optimization: A clear understanding of the structure-activity relationship for both on- and off-target kinases enables medicinal chemists to design more selective next-generation inhibitors.
Comparative Kinome Selectivity: A Multi-faceted Approach
A comprehensive understanding of a compound's selectivity cannot be achieved through a single experimental method. This guide proposes a tiered approach, integrating computational, biochemical, and cellular methods to build a holistic cross-reactivity profile for Compound X in comparison to BIRB 796, Imatinib, and Nilotinib.
Tier 1: In-Silico Selectivity Prediction
Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable initial predictions of a compound's kinome-wide interactions. These approaches analyze the structural similarity of kinase ATP-binding sites to predict potential off-targets.[7][8]
Methodology:
Utilizing a platform such as KinomeFEATURE, the 3D structure of Compound X's putative primary target (p38α) is used as a template to search for other kinases with similar binding pocket microenvironments.[7]
Hypothetical Outcome:
In-silico analysis of Compound X predicts a high affinity for p38 MAPK isoforms (α, β, γ, δ) and weaker, but potentially significant, interactions with several kinases from the CAMK and STE families. This provides a focused list of kinases for prioritization in subsequent in-vitro screening.
Tier 2: In-Vitro Biochemical Kinome Scanning
The cornerstone of cross-reactivity analysis is the biochemical screening of the compound against a large panel of purified kinases. This provides quantitative data on the compound's potency against hundreds of kinases in a controlled, cell-free environment.
Several platforms are commercially available for this purpose, such as Reaction Biology's HotSpot™ assay or Eurofins DiscoverX's KINOMEscan® platform.[9][10] The KINOMEscan® platform, a binding assay, measures the thermodynamic dissociation constant (Kd), while activity-based assays like HotSpot™ measure the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Kinome Selectivity
The following table presents hypothetical data from a KINOMEscan® screen, comparing the binding affinities (Kd) of Compound X, BIRB 796, Imatinib, and Nilotinib against a selected panel of kinases.
This data is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
This hypothetical data suggests that Compound X is a potent inhibitor of p38α and p38β, with significantly less activity against other p38 isoforms and JNK2 compared to BIRB 796. Importantly, Compound X shows minimal activity against the primary targets of Imatinib and Nilotinib (ABL1, KIT, PDGFRα), indicating a favorable selectivity profile in this regard. The off-target profiles of Imatinib and Nilotinib highlight their known cross-reactivities.[3][4]
Tier 3: Cellular Target Engagement and Functional Consequences
While biochemical assays are essential, they do not always reflect a compound's behavior in a complex cellular environment. Cellular assays are critical for confirming target engagement and assessing the functional consequences of on- and off-target inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying target engagement in intact cells or cell lysates.[13] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[14]
Experimental Protocol: CETSA for p38α Target Engagement
Cell Culture: Culture a human cell line known to express p38α (e.g., THP-1 monocytes) to 80% confluency.
Compound Treatment: Treat the cells with varying concentrations of Compound X, BIRB 796 (positive control), and a vehicle control (DMSO) for 1-2 hours at 37°C.
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
Cell Lysis: Lyse the cells by freeze-thawing.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble p38α at each temperature point by Western blotting or an AlphaScreen®-based method.
Data Analysis: Plot the amount of soluble p38α as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phenotypic Screening
Phenotypic screening in relevant cell-based models can uncover unexpected off-target effects that may not be apparent from kinome scans alone.[15] This approach involves treating cells with the compound and monitoring a panel of cellular phenotypes, such as cell proliferation, apoptosis, cell cycle progression, and the activation state of various signaling pathways.
Experimental Workflow: Cross-Reactivity Analysis
Caption: Tiered workflow for cross-reactivity analysis.
Signaling Pathway Perturbation: p38 MAPK vs. BCR-ABL
Understanding how an inhibitor affects the downstream signaling of its on- and off-targets is crucial.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[16][17] Its activation leads to the phosphorylation of numerous downstream substrates, regulating processes like inflammation, apoptosis, and cell differentiation.[18]
Caption: Simplified p38 MAPK signaling pathway.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[19][20]
Caption: Key downstream pathways of BCR-ABL.
Conclusion
The comprehensive cross-reactivity analysis of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (Compound X) is a critical step in its development as a potential therapeutic agent. By employing a multi-tiered approach that combines in-silico prediction, broad-panel in-vitro screening, and robust cell-based validation, researchers can build a detailed and reliable selectivity profile.
Comparing this profile to well-characterized inhibitors such as BIRB 796, Imatinib, and Nilotinib provides essential context and helps to de-risk the progression of Compound X into further preclinical and clinical development. The methodologies and data presented in this guide offer a robust framework for making informed decisions, ultimately enhancing the potential for developing a safe and effective new medicine.
References
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
Reaction Biology. (n.d.). Kinase Drug Discovery Services.
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
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The Paradigm Shift: From Biochemical to Live-Cell Secondary Assays
An essential milestone in modern drug discovery is bridging the gap between a biochemical "hit" and a validated cellular mechanism of action (MOA). As a Senior Application Scientist, I frequently see promising compounds...
Author: BenchChem Technical Support Team. Date: April 2026
An essential milestone in modern drug discovery is bridging the gap between a biochemical "hit" and a validated cellular mechanism of action (MOA). As a Senior Application Scientist, I frequently see promising compounds fail in late-stage development because their primary biochemical screens did not accurately reflect their behavior in the complex, crowded environment of a living cell. In fact, nearly half of clinical trial failures are attributed to a lack of efficacy and unconfirmed target engagement[1].
To mitigate this risk, secondary assays that confirm target engagement (TE) in biologically relevant contexts are mandatory. This guide objectively compares three premier technologies used to validate MOA—NanoBRET™ , Cellular Thermal Shift Assay (CETSA®) , and Surface Plasmon Resonance (SPR) —providing the experimental frameworks and quantitative data necessary to select the right platform for your pipeline.
Primary screening often relies on purified proteins in isolated environments. While excellent for identifying intrinsic affinity, these assays strip away the cellular context—ignoring membrane permeability, intracellular ATP competition, and native protein complex formation.
To confirm a drug's MOA, we must prove that the compound:
Reaches the intracellular compartment.
Binds specifically to the intended target protein.
Induces the expected mechanistic change (e.g., allosteric modulation, degradation, or competitive inhibition).
To achieve this, the field has shifted toward secondary assays that measure engagement directly in live cells or native lysates,[2].
Comparative Technology Analysis
When designing a secondary assay cascade, researchers typically evaluate three distinct biophysical approaches:
A. Bioluminescence Resonance Energy Transfer (NanoBRET)
NanoBRET is a proximity-based, live-cell assay that measures the competitive displacement of a fluorescent tracer by a test compound[3],[2]. It utilizes a target protein fused to NanoLuc® luciferase (donor) and a cell-permeable fluorescent tracer (acceptor).
Best For: Real-time kinetics, intracellular residence time, and high-throughput live-cell screening[4],.
Fig 1: NanoBRET competitive binding mechanism for real-time target engagement.
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free technique based on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced unfolding[5],. Intact cells are treated with the drug, heated across a gradient, and the remaining soluble protein is quantified[6].
Best For: Label-free validation, endogenous protein targeting, and tissue-sample analysis,[7].
Fig 2: CETSA workflow: Thermal challenge and soluble protein quantification.
C. Surface Plasmon Resonance (SPR)
SPR is a probe-free, optical technique that measures the real-time changes in the refractive index near a sensor surface as compounds bind to an immobilized target protein[8],.
Best For: Precise biochemical kinetic parameters (
kon
,
koff
) and absolute affinity (
KD
).
Quantitative Concordance: Biochemical vs. Live-Cell Data
To validate a compound's MOA, secondary cellular assays must demonstrate concordance with primary biochemical data. If a compound shows high affinity in SPR but poor potency in NanoBRET, it indicates a cellular liability (e.g., poor permeability or rapid efflux).
The table below summarizes experimental data for, demonstrating how SPR and NanoBRET are used orthogonally to confirm target engagement[9].
Compound / Tracer
SPR
KD
(Biochemical Kinetics)
NanoBRET
EC50
(Live-Cell Engagement)
Target Engagement Status
Mitapivat (Clinical Activator)
11 nM
18.4 nM
Confirmed (High Concordance)
Compound I
133 nM
~150 nM
Confirmed (High Concordance)
Tracer II
36.2 µM
N/A (Insufficient binding)
Failed (Weak Engagement)
Tracer III
No Binding
No Binding
Negative Control
Data Interpretation: The tight correlation between SPR
KD
and NanoBRET
EC50
for Mitapivat confirms that the drug not only binds the target with high affinity biochemically but successfully permeates the cell membrane to engage the target in a physiological environment[9].
Self-Validating Experimental Protocols
Scientific integrity requires that every assay functions as a self-validating system. Below are the optimized, step-by-step methodologies for conducting NanoBRET and CETSA, including the causality behind critical experimental choices.
Protocol A: NanoBRET Live-Cell Target Engagement
Objective: Quantify intracellular compound affinity and competitive displacement.
Transfection & Plating: Transfect HEK293 cells with the Target-NanoLuc fusion plasmid. Plate at
2×104
cells/well in a 384-well white plate.
Causality: Using a white plate maximizes luminescence reflection and minimizes well-to-well crosstalk, ensuring a high signal-to-noise ratio.
Equilibration: Add the fluorescent tracer at its predetermined
KD
concentration, followed immediately by a serial dilution of the test compound. Incubate for 2 hours at 37°C.
Causality: Adding the tracer at its
KD
ensures the assay is sensitive to both high-affinity and low-affinity competitors, preventing artificial left- or right-shifts in the compound's
IC50
.
Substrate Addition: Add Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor.
Causality: The extracellular inhibitor quenches any luminescence from dead cells or secreted protein, guaranteeing that the measured signal is strictly intracellular[4].
Dual-Wavelength Detection: Read donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.
Ratiometric Calculation: Calculate the BRET ratio (Acceptor / Donor).
Causality (Self-Validation): A ratiometric readout internally normalizes the data. If a compound is slightly cytotoxic and reduces overall cell number, both donor and acceptor signals drop proportionally, but the ratio remains accurate, preventing false positives.
Objective: Confirm label-free target engagement of endogenous proteins.
Cell Treatment: Incubate live cells with the test compound (at
10×EC50
) or DMSO (vehicle control) for 1 hour at 37°C.
Causality: A high compound concentration ensures target saturation, maximizing the observable thermal shift (
ΔTm
)[6].
Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Causality: The transient thermal challenge induces unfolding of unbound proteins while ligand-bound proteins remain stabilized.
Lysis & Separation: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C.
Causality: Centrifugation pellets the denatured, aggregated proteins. Only the thermally stabilized, soluble target protein remains in the supernatant[6].
Quantification: Analyze the soluble fraction via Western Blot or AlphaScreen.
Data Analysis: Plot the normalized protein signal against temperature to determine the
Tm
.
Causality (Self-Validation): The inclusion of a full DMSO melt curve establishes the native baseline. A statistically significant rightward shift in the
Tm
of the compound-treated arm is definitive proof of direct target engagement[5],.
Strategic Recommendations
Choosing the right secondary assay depends on the specific requirements of your drug development stage:
Choose NanoBRET when: You need high-throughput screening, real-time kinetic data, or need to measure intracellular residence time (
koff
)[2],. It is highly recommended for targeted protein degraders (PROTACs) and kinase inhibitors where understanding the duration of target occupancy is critical.
Choose CETSA when: You cannot tag or modify the target protein. It is the gold standard for confirming engagement of endogenous proteins in primary patient cells or tissue biopsies,[7].
Choose SPR when: You require absolute biochemical kinetic parameters (
kon
,
koff
) in a highly controlled, purified environment to guide early medicinal chemistry structure-activity relationships (SAR)[8],.
By integrating these orthogonal secondary assays, researchers can confidently bridge the gap between biochemical potency and cellular efficacy, dramatically reducing the risk of downstream clinical attrition.
References
Wikipedia - Cellular thermal shift assay
Source: Wikipedia
URL:[Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
CETSA Target Engagement directly in cells
Source: Pelago Bioscience
URL:[Link]
The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy
Source: Nanyang Technological University (NTU)
URL:[Link]
A Practical Guide to Target Engagement Assays
Source: Selvita
URL:[Link]
Tracking protein interactions in real time with live-cell assays
Source: Drug Discovery News
URL:[Link]
Potent Fluorescent Probe for Target‐Engagement Studies of Allosteric Pyruvate Kinase Modulators
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions
Source: Promega Connections
URL:[Link]
Executive Summary & Mechanistic Context N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS 15152-50-8) is a synthetic organic compound frequently utilized in drug discovery and development as a screening compound or s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide (CAS 15152-50-8) is a synthetic organic compound frequently utilized in drug discovery and development as a screening compound or synthetic intermediate. Structurally, it features a pyridine-4-carboxamide moiety and a phenylurea group—pharmacophores commonly found in multi-targeted kinase inhibitors.
While highly valuable in research, this compound presents specific occupational hazards. According to its, the compound is classified as a skin irritant (H315), a serious eye irritant (H319), and a potential respiratory irritant (H335)[1]. The urea and pyridine moieties can interact with biological macromolecules, leading to localized irritation upon contact. Furthermore, because it is typically supplied as a fine, dry crystalline powder, it poses a significant aerosolization and inhalation risk during standard weighing and transfer procedures.
Quantitative PPE Matrix
To mitigate dermal, ocular, and inhalation risks, the following Personal Protective Equipment (PPE) is mandatory. The selection is based on the compound's physical state and the polar aprotic solvents (e.g., DMSO, DMF) typically required for its solubilization in biological assays.
PPE Category
Specification / Material
Quantitative Metric
Mechanistic Rationale
Hand Protection
Nitrile rubber gloves
Thickness
≥
0.11 mm, Breakthrough
>480
min
Prevents dermal exposure (H315) and resists penetration by carrier solvents like DMSO, which can facilitate transdermal absorption of the compound.
Eye Protection
Chemical safety goggles
ANSI Z87.1 compliant (or equivalent)
Protects ocular mucosa from airborne particulate irritation (H319) and accidental solvent splashes during dissolution.
Respiratory & Engineering
Class II BSC or Chemical Fume Hood
Face velocity 80–120 fpm
Mitigates inhalation risk of fine crystalline dust (H335). If a hood is unavailable, an N95/P100 particulate respirator is required.
Body Protection
Poly-cotton or flame-retardant lab coat
Knee-length, closed knit cuffs
Provides a physical barrier against electrostatic powder cling and prevents contamination of street clothing.
Operational Workflow: Safe Handling & Dispensing
This protocol follows the self-validating safety frameworks outlined in [2], ensuring that every step verifies the integrity of the previous one.
Phase 1: Pre-Operation Assessment
Verify Engineering Controls: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward, confirming active negative pressure.
Static Elimination: Because CAS 15152-50-8 is a fine powder, static charge accumulation can cause the compound to aerosolize or adhere to spatulas, increasing cross-contamination and inhalation risks. Use an anti-static gun (ionizing bar) on the balance and weigh boats prior to dispensing to neutralize charges.
Phase 2: Donning & Dispensing
Don PPE: Put on the lab coat, followed by safety goggles, and finally nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.
Weighing: Place the anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance.
Transfer: Using a micro-spatula, carefully transfer the required mass of N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide. Keep the source bottle as close to the weigh boat as possible to minimize the transfer distance and prevent powder drift.
Solubilization: If preparing a stock solution, add the vehicle (e.g., DMSO) directly to the weigh boat or transfer the powder to a pre-tared vial before adding the solvent. Cap the vial tightly and vortex until visually clear, validating complete dissolution.
Phase 3: Doffing & Decontamination
Surface Decontamination: Wipe down the balance, spatulas, and fume hood surface with a solvent compatible with the compound (e.g., 70% Ethanol or Isopropanol), followed by a standard soap and water wipe to remove any residual organics.
Doffing: Remove gloves using the glove-in-glove technique to ensure the contaminated exterior never touches your bare skin. Dispose of gloves in the solid hazardous waste bin. Wash hands immediately with soap and water.
Spill Response and Disposal Plan
Immediate Spill Protocol
Solid Spill (Powder): Do NOT dry sweep, as this will aerosolize the irritant. Cover the spilled powder with damp paper towels (using water or 70% ethanol) to suppress dust. Carefully scoop the wet material into a sealable hazardous waste container.
Liquid Spill (Dissolved in Solvent): Cover with a universal chemical absorbent pad. Once absorbed, use non-sparking tongs to transfer the pad to a hazardous waste bag.
Waste Management Segregation
Solid Waste: Contaminated weigh boats, pipette tips, and gloves must be placed in a puncture-resistant, sealable chemical waste bag labeled "Toxic/Irritant Solid Waste - CAS 15152-50-8".
Liquid Waste: Solutions of the compound in DMSO or other organic solvents must be collected in a designated non-halogenated organic waste carboy. If dissolved in a halogenated solvent (e.g., DCM), it must be routed to the halogenated waste stream.
Workflow Visualization
The following diagram illustrates the logical progression of handling CAS 15152-50-8, integrating operational steps with the spill response decision matrix.
Figure 1: Standard operating procedure and spill response workflow for handling CAS 15152-50-8.
References
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Available at: [Link]